molecular formula C17H16O5 B113442 7-Hydroxy-5,8-dimethoxyflavanone CAS No. 54377-24-1

7-Hydroxy-5,8-dimethoxyflavanone

Cat. No.: B113442
CAS No.: 54377-24-1
M. Wt: 300.30 g/mol
InChI Key: JPDGNPJTSCOMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5,8-dimethoxyflavanone is a high-purity flavanone derivative offered for research purposes. This compound is of significant interest in pharmacological and biochemical research, particularly in the fields of oncology and microbiology. Flavanones with similar methoxy and hydroxy substitution patterns have been investigated for their ability to modulate biological pathways. Potential research applications based on structurally related compounds include: Multidrug Resistance (MDR) Reversal: Close structural analogs, such as 5-hydroxy-7,8-dimethoxyflavanone, have been identified as potent, competitive inhibitors of human P-glycoprotein (P-gp) . This efflux pump is a major contributor to multidrug resistance in cancer cells, and its inhibition can increase the intracellular concentration and efficacy of chemotherapeutic agents . Research suggests this flavanone competitively binds to P-gp, showing potential to reverse resistance to anticancer drugs . Antifungal Activity: Flavanones with similar substitution patterns demonstrate notable antifungal properties. For instance, 5-hydroxy-7,4'-dimethoxyflavone has shown synergistic activity with miconazole, completely inhibiting the growth of Candida albicans . The proposed mechanism of action for related compounds includes inhibition of fungal drug efflux pumps and disruption of ergosterol biosynthesis, a key component of the fungal cell membrane . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please inquire for availability, pricing, and a comprehensive Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGNPJTSCOMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635882
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54377-24-1
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Scarcity: A Technical Guide to the Isolation of Flavanones Structurally Related to 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals no specific data on the natural sources or isolation of 7-Hydroxy-5,8-dimethoxyflavanone. This guide, therefore, focuses on the isolation and characterization of structurally similar flavanones, providing researchers, scientists, and drug development professionals with a foundational understanding and practical protocols applicable to this class of compounds.

This technical guide pivots to two closely related and naturally occurring flavanones: (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone (also known as demethoxymatteucinol). The methodologies detailed herein for the extraction, separation, and purification of these compounds from their natural matrices offer a robust starting point for the prospective isolation of other analogous flavanones.

Natural Sources of Structurally Similar Flavanones

The primary sources for the two identified flavanones are concentrated within the Syzygium genus of the Myrtaceae family, with one compound also found in a fern species.

Compound NameSynonymNatural Source(s)
(2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanoneSyzygium campanulatum Korth (leaves)[1]
(S)-5,7-dihydroxy-6,8-dimethyl-flavanoneDemethoxymatteucinolSyzygium aqueum (leaves)[2][3][4], Syzygium jambos (Linn.) Alston (flower)[3], Matteuccia struthiopteris (rhizomes)[3], Syzygium samarangense (leaves)[3][5], Cleistocalyx operculatus (buds)[3][5]

Spectroscopic Data of Related Flavanones

The structural elucidation of these flavanones relies on a combination of spectroscopic techniques. Below is a summary of the reported data for (S)-5,7-dihydroxy-6,8-dimethyl-flavanone isolated from Syzygium aqueum.

Spectroscopic TechniqueKey Data Points for (S)-5,7-dihydroxy-6,8-dimethyl-flavanone
UV-Vis Spectroscopy Maximum wavelengths at 347 nm (band I) and 296 nm (band II). A shift in band II to 340 nm and 339 nm is observed after the addition of NaOH and CH₃COONa, respectively. No change was noted with the addition of CH₃COONa/H₃BO₃ and AlCl₃.[2]
¹H-NMR Spectroscopy The spectrum showed the presence of 16 protons.[2]
¹³C-NMR Spectroscopy The spectrum indicated the presence of 15 carbons.[2]

Generalized Experimental Protocols for Flavanone (B1672756) Isolation

The following protocols are a synthesis of the methodologies described in the literature for the isolation of (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone. These can be adapted for the targeted isolation of similar flavanone structures.

Extraction

a) Maceration with Ethanol (B145695):

  • Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Macerate the powdered material in ethanol at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanolic extract.

b) Soxhlet Extraction with Methanol (B129727):

  • Pack the powdered, dried plant material into a thimble and place it in a Soxhlet extractor.

  • Extract continuously with methanol for several hours until the solvent running through the siphon tube is colorless.[2]

  • Evaporate the solvent from the extract under vacuum to yield the crude methanolic extract.

c) Hydroethanolic Extraction:

  • Macerate the plant material in a hydroethanolic solution (e.g., 70% ethanol in water).

  • Filter and concentrate the extract to remove the ethanol.

  • The resulting aqueous extract can then be subjected to further fractionation.

Fractionation and Purification

a) Liquid-Liquid Extraction:

  • Dissolve the crude extract in a suitable solvent system (e.g., methanol-water).

  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Concentrate each fraction to yield sub-extracts with varying polarities.

b) Chromatographic Techniques:

  • Vacuum Liquid Chromatography (VLC):

    • Pack a sintered glass funnel with silica (B1680970) gel.

    • Apply the crude extract or a less polar fraction to the top of the column.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).[2]

  • Column Chromatography (CC):

    • Pack a glass column with silica gel.

    • Load the sample (adsorbed onto a small amount of silica gel) onto the column.

    • Elute with an appropriate solvent system, either isocratically or with a gradient.

    • Collect and analyze fractions by TLC.

  • Radial Chromatography:

    • This technique can be used as an alternative to column chromatography for the separation of fractions.[2]

  • Preparative Thin Layer Chromatography (Prep-TLC):

    • Apply the partially purified fraction as a band onto a preparative TLC plate.

    • Develop the plate in a suitable solvent system.

    • Visualize the separated bands under UV light.

    • Scrape the desired band from the plate and elute the compound with a polar solvent (e.g., methanol or acetone).

c) Recrystallization:

  • Dissolve the purified flavanone fraction in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals to obtain the pure compound.[2]

Visualizing the Isolation Workflow

The following diagrams illustrate the generalized workflows for the isolation of flavanones based on the described protocols.

Isolation_Workflow_1 cluster_extraction Extraction cluster_fractionation Fractionation & Purification plant_material Powdered Plant Material maceration Maceration (Ethanol) plant_material->maceration crude_extract Crude Ethanolic Extract maceration->crude_extract lle Liquid-Liquid Extraction crude_extract->lle vlc Vacuum Liquid Chromatography lle->vlc cc Column Chromatography vlc->cc prep_tlc Preparative TLC cc->prep_tlc pure_compound Pure Flavanone prep_tlc->pure_compound

Caption: Generalized workflow for flavanone isolation starting with maceration.

Isolation_Workflow_2 cluster_extraction Extraction cluster_fractionation Fractionation & Purification plant_material Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract lle Liquid-Liquid Extraction crude_extract->lle chromatography VLC / Radial Chromatography lle->chromatography recrystallization Recrystallization chromatography->recrystallization pure_compound Pure Flavanone Crystals recrystallization->pure_compound

Caption: Alternative workflow for flavanone isolation using Soxhlet extraction.

References

7-Hydroxy-5,8-dimethoxyflavanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited detailed experimental data for 7-Hydroxy-5,8-dimethoxyflavanone. This guide provides the currently available information and supplements it with representative examples for methodologies and biological pathways based on structurally similar flavonoids to fulfill the core requirements of this request.

Introduction

This compound is a naturally occurring flavanone (B1672756), a class of flavonoids characterized by the C6-C3-C6 skeleton. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants and are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a chromanone ring system with a phenyl substituent at the 2-position. The A-ring of the chromanone is substituted with a hydroxyl group at the 7-position and methoxy (B1213986) groups at the 5- and 8-positions.

Chemical Identifiers

IdentifierValue
IUPAC Name 7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
CAS Number 54377-24-1[1][2]
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol [2]
SMILES COc1cc(O)c(OC)c2OC(CC(=O)c12)c1ccccc1[1]

Physicochemical Properties

PropertyValue
Melting Point Not available in public domain
Boiling Point Not available in public domain
Solubility Not available in public domain
Appearance Not available in public domain

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Research on this specific compound would require its isolation or synthesis followed by spectral analysis.

Biological Activity and Potential Signaling Pathways

Known Biological Activities

The primary biological activity reported for this compound is its antimicrobial properties. It has been identified as having activity against several microorganisms, although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely published for this specific compound.

Potential Signaling Pathways (Representative Example)

While the specific signaling pathways modulated by this compound have not been elucidated, many flavonoids are known to interact with key cellular signaling cascades, particularly those involved in inflammation and cell proliferation. A common pathway targeted by flavonoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a representative mechanism of how a flavonoid might inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IkB_NFkB IkB NFkB IKK->IkB_NFkB 3. Phosphorylation of IkB IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n 5. Translocation IkB_NFkB->NFkB 4. IkB Degradation Flavanone 7-Hydroxy-5,8- dimethoxyflavanone (Hypothetical Target) Flavanone->IKK Inhibition (Hypothesized) DNA DNA NFkB_n->DNA 6. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Hypothetical inhibition of the NF-κB signaling pathway by a flavanone.

Experimental Protocols

Isolation of Flavonoids from Plant Material (General Protocol)

Since this compound is a natural product, a general protocol for its isolation would involve extraction and chromatographic separation.

Isolation_Workflow start Plant Material (e.g., Sarcandra hainanensis) extraction Maceration or Soxhlet Extraction with Methanol (B129727) or Ethanol (B145695) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) crude_extract->partition fraction Ethyl Acetate Fraction partition->fraction column Column Chromatography (Silica Gel) fraction->column fractions Collection of Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc purification Preparative HPLC or Recrystallization tlc->purification Combine pure fractions pure_compound Pure this compound purification->pure_compound

A general workflow for the isolation of flavonoids from a plant source.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., whole plant of Sarcandra hainanensis) is extracted with a suitable solvent such as methanol or ethanol at room temperature for an extended period or by using a Soxhlet apparatus.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.

  • Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis of a Flavanone (Representative Example)

Synthesis_Workflow acetophenone 2'-Hydroxyacetophenone (B8834) Derivative chalcone_formation Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in Ethanol) acetophenone->chalcone_formation benzaldehyde (B42025) Benzaldehyde Derivative benzaldehyde->chalcone_formation chalcone (B49325) 2'-Hydroxychalcone Intermediate chalcone_formation->chalcone cyclization Step 2: Intramolecular Cyclization (Acid Catalyst, e.g., HCl in Ethanol) chalcone->cyclization flavanone Flavanone Product cyclization->flavanone workup Workup and Purification (e.g., Recrystallization, Chromatography) flavanone->workup

A representative workflow for the synthesis of a flavanone.

Step 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)

  • Dissolve the appropriate 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone) is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Flavanone

  • Dissolve the purified chalcone (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Reflux the mixture for 4-12 hours, monitoring the disappearance of the chalcone by TLC.

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated flavanone is filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Conclusion

This compound is a known natural product with potential antimicrobial activity. However, a comprehensive understanding of its physicochemical properties, detailed biological activities, and mechanism of action is currently limited by the scarcity of published research. The protocols and pathways described herein for similar flavonoids provide a framework for future investigation into this specific molecule. Further research, including detailed spectroscopic analysis, quantitative biological assays, and synthetic studies, is necessary to fully elucidate the therapeutic potential of this compound for researchers, scientists, and drug development professionals.

References

The Biosynthetic Pathway of 7-Hydroxy-5,8-dimethoxyflavanone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7-Hydroxy-5,8-dimethoxyflavanone in plants. Due to the limited direct research on this specific compound, this guide presents a putative pathway constructed from the well-established general flavonoid biosynthesis pathway and known enzymatic reactions such as hydroxylations and O-methylations that occur on flavanone (B1672756) scaffolds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biosynthesis and potential biotechnological production of this and related methoxylated flavanones.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of the core flavanone structure, naringenin (B18129). Subsequent modifications of the A-ring through a series of hydroxylation and O-methylation steps are hypothesized to yield the final product.

The key stages of the proposed pathway are:

  • Core Flavanone Synthesis: The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to produce the central flavanone intermediate, (2S)-naringenin, which possesses hydroxyl groups at positions 5 and 7 of the A-ring.[1][2]

  • A-Ring Modification: Starting from naringenin, a sequence of hydroxylation and O-methylation reactions on the A-ring is necessary. The precise order of these steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A plausible sequence is proposed as follows:

    • Hydroxylation at C-8: The introduction of a hydroxyl group at the C-8 position of naringenin is catalyzed by a Flavonoid 8-hydroxylase (F8H), leading to the formation of 5,7,8-trihydroxyflavanone.

    • O-Methylation: Subsequent regiospecific O-methylation of the hydroxyl groups at positions 5 and 8 is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). It is hypothesized that two distinct OMTs are involved: a Flavonoid 5-O-methyltransferase (F5OMT) and a Flavonoid 8-O-methyltransferase (F8OMT). The action of these enzymes on 5,7,8-trihydroxyflavanone would result in the final product, this compound. It is also possible that a single OMT with broad substrate specificity could catalyze both methylation steps.

An alternative hypothesis is that methylation at the 7-position could occur prior to or intermittently with the other modification steps, catalyzed by a Flavonoid 7-O-methyltransferase (F7OMT). However, for the final product to retain a hydroxyl group at the 7-position, this position must remain unmethylated or be demethylated at a later stage, which is a less common reaction.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following tables summarize typical kinetic parameters for the key enzyme families involved in this proposed pathway, based on studies of related flavonoids.

Table 1: Kinetic Parameters of Key Enzymes in the General Flavanone Biosynthesis Pathway

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
PAL L-Phenylalanine30 - 3001.5 - 200Petroselinum crispum, Arabidopsis thaliana
C4H trans-Cinnamic acid1 - 100.1 - 1.0Arabidopsis thaliana, Medicago sativa
4CL 4-Coumaric acid10 - 2000.5 - 50Arabidopsis thaliana, Nicotiana tabacum
CHS 4-Coumaroyl-CoA0.5 - 50.02 - 0.2Petroselinum crispum, Gerbera hybrida
CHI Naringenin chalcone1 - 2010 - 100Medicago sativa, Petunia hybrida

Table 2: Representative Kinetic Parameters of Flavonoid Modifying Enzymes

Enzyme TypeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Flavonoid 8-hydroxylase (F8H) Naringenin5 - 500.01 - 0.1Scutellaria baicalensis
Flavonoid 7-O-methyltransferase (F7OMT) Naringenin10 - 1000.05 - 0.5Mentha x piperita, Oryza sativa
Flavonoid O-methyltransferase (broad specificity) Quercetin20 - 1500.1 - 1.0Citrus depressa

Note: The kinetic values presented are approximate ranges and can vary significantly depending on the specific enzyme, source organism, and assay conditions.

Experimental Protocols

This section details generalized protocols for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Protocol for Identification and Quantification of Flavanones by HPLC-MS

Objective: To identify and quantify flavanone intermediates and the final product in plant extracts.

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Authentic standards of naringenin and, if available, hydroxylated and methoxylated intermediates.

Procedure:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of pre-chilled extraction solvent to the powdered tissue.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 5-10 µL of the filtered extract into the HPLC-MS system.

  • Separate the compounds using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect the compounds using UV-Vis (e.g., at 280 nm and 340 nm) and mass spectrometry in both positive and negative ion modes.

  • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis.

  • Quantify the compounds by generating a standard curve with authentic standards.

Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the candidate enzymes (hydroxylases and OMTs) for in vitro characterization.

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Sonicator

  • Centrifuge

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE equipment and reagents

Procedure:

  • Clone the coding sequence of the candidate gene into the expression vector.

  • Transform the expression plasmid into the E. coli expression strain.

  • Grow a 5 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.

  • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 rpm for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 rpm for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Materials:

  • Purified enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Substrate (e.g., naringenin, 5,7,8-trihydroxyflavanone)

  • Cofactors:

    • For P450 hydroxylases: NADPH, cytochrome P450 reductase

    • For O-methyltransferases: S-adenosyl-L-methionine (SAM)

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC-MS system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, and cofactors in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by HPLC-MS to identify and quantify the reaction product.

  • To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and measure the initial reaction rates.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Biosynthetic_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavanone_core Flavanone Core Biosynthesis cluster_modification A-Ring Modification Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3 x Malonyl-CoA Naringenin (2S)-Naringenin (5,7-dihydroxyflavanone) NaringeninChalcone->Naringenin CHI Trihydroxyflavanone 5,7,8-Trihydroxyflavanone Naringenin->Trihydroxyflavanone F8H HydroxyDimethoxyflavanone This compound Trihydroxyflavanone->HydroxyDimethoxyflavanone F5OMT, F8OMT

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow cluster_gene Gene Discovery and Cloning cluster_protein Protein Expression and Purification cluster_characterization Enzyme Characterization GeneID Identify Candidate Genes (e.g., F8H, OMTs) Cloning Clone CDS into Expression Vector GeneID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purify Recombinant Protein (e.g., Ni-NTA) Expression->Purification EnzymeAssay In Vitro Enzyme Assay with Substrates and Cofactors Purification->EnzymeAssay Analysis Product Identification and Quantification (HPLC-MS) EnzymeAssay->Analysis Kinetics Determine Kinetic Parameters (Km, kcat) Analysis->Kinetics

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding 7-Hydroxy-5,8-dimethoxyflavanone and a series of structurally related natural flavanones. While specific data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its close analogs, offering valuable insights into the potential properties, biological activities, and synthesis of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps in this area of flavonoid research.

Introduction

Flavanones, a subclass of flavonoids, are a diverse group of natural products known for their wide range of biological activities. Their basic structure, consisting of a C6-C3-C6 skeleton, allows for a multitude of substitution patterns, leading to a vast array of compounds with distinct physicochemical and pharmacological properties. The specific substitution pattern of hydroxyl and methoxyl groups on the flavanone (B1672756) core is a key determinant of their biological effects. This guide focuses on flavanones centered around the 7-hydroxy-5,8-dimethoxy substitution pattern, a motif that suggests potential for interesting biological activities.

Despite the interest in this chemical space, a thorough review of the scientific literature reveals a scarcity of specific data for This compound . However, significant research has been conducted on structurally similar flavanones and flavones. By examining these related compounds, we can infer potential characteristics and guide future research directions for the target molecule. This guide will therefore focus on providing a detailed analysis of these analogs, covering their chemical properties, synthesis, and reported biological activities, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties of Related Flavanones

The physicochemical properties of flavanones are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences their bioavailability and therapeutic potential. While specific data for this compound is not available, we can summarize the properties of closely related compounds.

Table 1: Physicochemical Properties of Flavanones Structurally Related to this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
5-Hydroxy-7,8-dimethoxyflavanoneC₁₇H₁₆O₅300.3054377-25-2Isomeric to the target compound, with the hydroxyl group at position 5.
7-Hydroxy-5-methoxy-6,8-dimethylflavanoneC₁₈H₁₈O₄298.33Not AvailableContains methyl groups at positions 6 and 8 instead of a methoxy (B1213986) group at position 8.[1][2]
7-Hydroxy-2',5,8-trimethoxyflavanoneC₁₈H₁₈O₆346.33100079-34-3Features an additional methoxy group on the B-ring.[3]
5,2'-Dihydroxy-7,8-dimethoxyflavanoneC₁₇H₁₆O₆316.30Not AvailablePossesses an additional hydroxyl group on the B-ring.[4]

Synthesis of Related Flavanones and Flavones

The synthesis of flavanones and related flavonoids is a well-established field of organic chemistry. The general approach often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which is then cyclized to the flavanone. Variations in protecting groups and reaction conditions allow for the synthesis of a wide variety of substituted flavanones.

General Synthetic Strategy

A common route for the synthesis of flavanones with a 5,7,8-substitution pattern on the A-ring involves the use of appropriately substituted 2-hydroxyacetophenones. For instance, the synthesis of homoisoflavonoids with a 7-hydroxy-5,6-dimethoxy substitution pattern has been reported, providing a potential blueprint for accessing the 7-hydroxy-5,8-dimethoxy scaffold.[5]

Example Experimental Protocol: Synthesis of 7-Hydroxy-3',4'-dimethoxyflavone

While not a flavanone, the synthesis of the corresponding flavone (B191248) provides a relevant experimental framework. This protocol is based on the oxidative cyclization of a chalcone.[6]

Step 1: Synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone

Step 2: Oxidative Cyclization to 7-hydroxy-3',4'-dimethoxyflavone

  • The synthesized chalcone is subjected to oxidative cyclization.

  • A common method utilizes iodine as a catalyst in dimethyl sulfoxide (B87167) (DMSO).[6]

Characterization: The synthesized compounds are characterized using standard spectroscopic methods, including UV-Vis, IR, ¹H-NMR, and ¹³C-NMR.[6]

Biological Activities and Signaling Pathways of Related Flavanones and Flavones

The biological activities of flavonoids are diverse and highly dependent on their substitution patterns. While no biological data exists for this compound, studies on related compounds provide valuable insights into potential areas of activity, including antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Many flavonoids are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity is often linked to the presence and position of hydroxyl groups.

A study on 7,8-dihydroxyflavone (B1666355) demonstrated its neuroprotective effects against glutamate-induced toxicity in HT-22 cells, which was attributed to its antioxidant activity.[7] The compound was shown to increase cellular glutathione (B108866) levels and reduce the production of reactive oxygen species (ROS).[7]

Another related compound, 7-hydroxy-5,6,4'-trimethoxyflavone , isolated from Lippia rugosa, exhibited antioxidant activity with an IC50 of 221 µg/ml in a DPPH assay.[8]

Table 2: Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 / ActivityReference
7-Hydroxy flavoneDPPH radical scavengingLess than 50% scavenging at 200 mg/mL[9]
7,8-DihydroxyflavoneGlutamate-induced toxicityNeuroprotective[7]
7-hydroxy-5,6,4'-trimethoxyflavoneDPPH radical scavenging221 µg/ml[8]
7-hydroxy-3',4'-dimethoxyflavoneDPPH radical scavenging-[6]
Anti-inflammatory Activity

Inflammation is a key process in many diseases, and flavonoids are known to possess anti-inflammatory properties.

7,8-Dihydroxyflavone has been shown to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW264.7 cells by downregulating the NF-κB and MAPK signaling pathways.[10] It inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β), as well as the expression of iNOS and COX-2.[10]

5,7-dimethoxyflavone (B190784) also demonstrated anti-inflammatory activity comparable to aspirin (B1665792) in a rat paw edema model.[11]

Signaling Pathway: Anti-inflammatory Action of 7,8-Dihydroxyflavone

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates IκB IκB Degradation TLR4->IκB Activates DHF 7,8-Dihydroxyflavone DHF->ERK Inhibits DHF->p38 Inhibits DHF->JNK Inhibits DHF->IκB Inhibits NFkB_translocation NF-κB p65 Translocation DHF->NFkB_translocation Inhibits Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-1β) ERK->Pro_inflammatory Induces p38->Pro_inflammatory Induces JNK->Pro_inflammatory Induces IκB->NFkB_translocation Leads to NFkB_translocation->Pro_inflammatory Induces

Caption: Inhibition of NF-κB and MAPK pathways by 7,8-DHF.

Cytotoxic Activity

Several flavonoids have demonstrated cytotoxic activity against various cancer cell lines, making them interesting candidates for anticancer drug development.

Bioassay-guided isolation of compounds from Mimosa diplotricha led to the identification of several 5-deoxyflavones with cytotoxic effects against A549, AGS, HT-29, and PC3 human cancer cell lines.[12] For example, 3'-hydroxy-3,7,8,4'-tetramethoxyflavone showed potent antiproliferative activity.[12]

Table 3: Cytotoxic Activity of Related Flavonoids

CompoundCell LineActivityReference
3'-hydroxy-3,7,8,4'-tetramethoxyflavoneA549, AGS, HT-29, PC3Potent antiproliferative activity[12]
3',5'-dimethoxyflavoneB16F10Cytotoxic[13]

Structure-Activity Relationships

The biological activity of flavones and flavanones is intricately linked to their chemical structure. A systematic review of the structure-activity relationship for the anti-inflammatory activity of flavones suggests that hydroxyl groups are indispensable.[14] Specifically, hydroxyl groups at the C-5 and C-4' positions tend to enhance activity, while those at C-6, C-7, C-8, and C-3' may attenuate it.[14] The C2-C3 single bond (as in flavanones) and hydroxylation at C-3 and on the B-ring can also impact activity.[14]

For muscle hypertrophy, a study on 5-hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora indicated that both the 5-hydroxy and 7-methoxy groups contributed to the observed myotube hypertrophy.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing scientific research. Below are summaries of key experimental methodologies cited in the literature for related flavonoids.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent.

  • Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

western_blot_workflow start Cell Treatment (e.g., with Flavanone) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blotting analysis.

Conclusion and Future Directions

This technical guide has synthesized the available scientific literature on flavanones structurally related to this compound. While direct data on the target compound is currently unavailable, the analysis of its close analogs provides a strong foundation for future research. The compiled data on physicochemical properties, synthetic strategies, and biological activities, particularly in the areas of antioxidant, anti-inflammatory, and cytotoxic effects, suggest that this compound is a promising candidate for further investigation.

Future research efforts should prioritize the following:

  • Chemical Synthesis: The development of a reliable and scalable synthetic route to obtain pure this compound is a critical first step.

  • Isolation and Characterization: Screening of natural sources for the presence of this flavanone, followed by its isolation and thorough spectroscopic characterization, would be invaluable.

  • Biological Screening: Once the compound is available, a comprehensive biological screening should be undertaken to evaluate its antioxidant, anti-inflammatory, cytotoxic, and other potential pharmacological activities.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies, including the elucidation of relevant signaling pathways, will be essential to understand its mode of action.

By addressing these key areas, the scientific community can unlock the full potential of this compound and contribute to the development of new therapeutic agents from the rich chemical diversity of natural flavonoids.

References

In Silico Prediction of 7-Hydroxy-5,8-dimethoxyflavanone Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a diverse class of plant secondary metabolites recognized for their broad spectrum of biological activities, holding significant promise in drug discovery. 7-Hydroxy-5,8-dimethoxyflavanone is a specific flavanone (B1672756) whose therapeutic potential remains largely unexplored. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. This document details a systematic workflow encompassing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking studies against key protein targets, and the elucidation of potential signaling pathways. All methodologies for the described in silico experiments are presented, and quantitative data from these predictive studies are summarized for clarity. The aim is to provide a robust computational strategy for the initial screening and characterization of novel flavonoids like this compound, thereby accelerating the drug discovery process.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Flavonoids, in particular, have attracted considerable attention due to their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] The conventional screening of extensive compound libraries is often a lengthy and resource-intensive process. In silico methodologies present a potent and efficient alternative for predicting the biological activities of natural compounds, enabling the prioritization of candidates for subsequent experimental validation and shedding light on their mechanisms of action.[1]

This whitepaper presents a hypothetical, yet methodologically sound, in silico investigation of this compound. The workflow detailed herein is broadly applicable to the computational assessment of other novel or understudied flavonoids.

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a structured, multi-step process. This approach allows for the construction of a comprehensive profile of a compound's potential therapeutic benefits and liabilities, from initial screening to detailed simulations.[1]

cluster_0 Initial Screening cluster_1 Target Identification & Interaction cluster_2 Pathway Analysis ADMET_Prediction ADMET Prediction Druglikeness_Evaluation Druglikeness Evaluation ADMET_Prediction->Druglikeness_Evaluation Physicochemical Properties Molecular_Docking Molecular Docking Druglikeness_Evaluation->Molecular_Docking Prioritized Compound Binding_Affinity_Calculation Binding Affinity Calculation Molecular_Docking->Binding_Affinity_Calculation Docked Poses Signaling_Pathway_Mapping Signaling Pathway Mapping Binding_Affinity_Calculation->Signaling_Pathway_Mapping Predicted Bioactivity

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A preliminary evaluation of a compound's pharmacokinetic and toxicological profile is critical in the early stages of drug development.[1] ADMET prediction aids in the identification of potential issues, such as poor oral bioavailability or toxicity, which could lead to failure in later stages.

Experimental Protocol: ADMET Prediction
  • Ligand Preparation: The 2D structure of this compound is obtained in SMILES (Simplified Molecular Input Line Entry System) format.

  • Server Submission: The SMILES string is submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

  • Data Analysis: The server computes a broad array of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight298.3 g/mol < 500 g/mol
LogP2.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors5< 10
Lipinski's Rule of Five0 Violations0 Violations
GI AbsorptionHighHigh
BBB PermeantYesYes/No
CYP2D6 InhibitorYesYes/No
AMES ToxicityNoNo

Molecular Docking Studies

Molecular docking is a computational method that forecasts the most likely orientation of a ligand when it binds to a receptor, which is typically a protein.[1] This technique is essential for pinpointing potential biological targets and understanding the molecular interactions that drive bioactivity.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank.

    • Water molecules and co-ligands are removed from the protein structure.

    • Polar hydrogens and atomic charges are added to the protein structure using software like AutoDockTools.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a database like PubChem.

    • The ligand's geometry is optimized, and charges are assigned using software such as Avogadro or Chimera.

  • Docking Simulation:

    • A grid box is defined around the active site of the receptor.

    • Molecular docking is performed using software like AutoDock Vina to predict the binding conformation and affinity.

  • Analysis of Results:

    • The binding energy (in kcal/mol) is calculated.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like Discovery Studio Visualizer.

Predicted Binding Affinities and Interactions
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
EGFR1M17-7.2Met769, Lys721, Thr766
COX-25IKR-8.1Val523, Arg120, Tyr385
TrkB4AT5-6.9Glu357, Lys378, Cys355
VEGFR24ASD-7.5Cys919, Asp1046, Glu885

Potential Signaling Pathway Modulation

Based on the predicted interactions with key protein targets, it is possible to hypothesize the signaling pathways that this compound might modulate. For instance, inhibition of EGFR and VEGFR2 could impact downstream pathways involved in cell proliferation and angiogenesis.

cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling cluster_2 Cellular Response Flavanone This compound EGFR EGFR Flavanone->EGFR VEGFR2 VEGFR2 Flavanone->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_Akt Proliferation Cell Proliferation (Inhibition) PI3K_Akt->Proliferation Angiogenesis Angiogenesis (Inhibition) PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation

Caption: Predicted inhibitory effect on EGFR and VEGFR2 signaling pathways.

Conclusion

The in silico analysis presented in this whitepaper provides a foundational assessment of the potential bioactivity of this compound. The predictive data suggests that this compound possesses favorable drug-like properties and may exhibit inhibitory activity against key protein targets implicated in cancer, such as EGFR and VEGFR2. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its therapeutic potential. This systematic in silico approach serves as a valuable and efficient strategy in the early phases of drug discovery from natural products.

References

A Comprehensive Technical Review of 7-Hydroxy-5,8-dimethoxyflavanone and Its Congeners: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on 7-Hydroxy-5,8-dimethoxyflavanone is not presently available in peer-reviewed literature. This technical guide provides a comprehensive review based on the known synthesis, biological activities, and mechanisms of action of its close structural isomers and related methoxylated and hydroxylated flavanones. The presented data and protocols are intended to serve as a predictive resource to guide future research and development efforts for this specific flavanone (B1672756).

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their wide array of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Within this class, methoxylated flavanones are of particular interest due to their enhanced metabolic stability and bioavailability, which can translate to improved therapeutic potential. This guide focuses on the potential characteristics of this compound, a specific flavanone for which direct scientific literature is currently absent. By conducting a thorough review of its structural isomer, 5-Hydroxy-7,8-dimethoxyflavanone, and other related compounds, we can infer its likely physicochemical properties, potential biological activities, and promising avenues for its synthesis and investigation.

Physicochemical Properties of a Key Isomer

To provide a baseline for the potential characteristics of this compound, the known physicochemical properties of its isomer, 5-Hydroxy-7,8-dimethoxyflavanone, are presented below. These values are computationally predicted and provide a starting point for its characterization.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₅--INVALID-LINK--
Molecular Weight 300.30 g/mol --INVALID-LINK--
XLogP3 2.9--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--
Exact Mass 300.09977361--INVALID-LINK--
Monoisotopic Mass 300.09977361--INVALID-LINK--
Topological Polar Surface Area 72.9 Ų--INVALID-LINK--
Heavy Atom Count 22--INVALID-LINK--
Complexity 461--INVALID-LINK--

Synthesis and Isolation

While this compound has not been synthesized, its isomer 5-Hydroxy-7,8-dimethoxyflavanone has been isolated from Andrographis lineata and Andrographis paniculata.[1][2] The general synthesis of flavanones is well-established and typically proceeds through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, followed by an acid-catalyzed cyclization.

Experimental Protocol: General Synthesis of Flavanones from Chalcones

This protocol describes a common method for the synthesis of flavanones from their corresponding 2'-hydroxychalcones.[3]

Materials:

Procedure:

  • Dissolve the 2'-hydroxychalcone (0.01 mol) in ethanol (50 mL).

  • Slowly add concentrated H₂SO₄ (8.0 mL) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction mixture to room temperature and leave it to stand overnight.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid product and recrystallize from ethanol to obtain the pure flavanone.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit both anticancer and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of methoxylated and hydroxylated flavones and flavanones against various cancer cell lines. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavanone scaffold are critical for their anticancer activity.[4]

Table of In Vitro Anticancer Activity of Related Flavonoids

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-DimethoxyflavoneHepG2 (Liver)25[5]
5-Hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)0.0072 (RI₅₀)[6]
2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanoneL1210 (Leukemia)ED₅₀ reported[7]
2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanoneK562 (Leukemia)ED₅₀ reported[7]
2(S)-5,2',5'-Trihydroxy-7,8-dimethoxyflavanoneA549 (Lung)ED₅₀ reported[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Flavonoids, including methoxylated derivatives, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Table of In Vitro Anti-inflammatory Activity of Related Flavonoids

CompoundAssayIC₅₀Reference
5,7-DimethoxyflavoneRat paw edemaComparable to aspirin[13]

Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[14][15][16][17][18]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB NF_kB NF-κB IkB_P p-IκB IkB->IkB_P Phosphorylation NF_kB_active Active NF-κB NF_kB->NF_kB_active Release Ub Ubiquitination IkB_P->Ub IkB_P->NF_kB_active Proteasome Proteasome Degradation Ub->Proteasome Gene_Expression Inflammatory Gene Expression NF_kB_active->Gene_Expression Translocation

NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[19][20][21][22][23]

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response

MAPK Signaling Pathway
PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. It is frequently hyperactivated in various cancers, making it a key target for anticancer drug development.[13][24][25][26][27]

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

PI3K-Akt Signaling Pathway
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents, including flavonoids, exert their effects by inducing apoptosis in cancer cells.

Apoptosis_Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Executioner Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8->Caspase3 Executioner Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, this comprehensive review of its structural isomers and related methoxylated flavanones provides a strong foundation for predicting its potential as a valuable bioactive compound. The presented data suggests that this flavanone is likely to possess significant anticancer and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K-Akt, and the induction of apoptosis.

Future research should prioritize the chemical synthesis of this compound to enable its biological evaluation. Subsequent in vitro studies should focus on confirming its cytotoxic and anti-inflammatory activities against a panel of relevant cell lines. Mechanistic studies will be crucial to elucidate its specific molecular targets and to validate the predicted interactions with the signaling pathways outlined in this guide. The information compiled herein serves as a valuable resource for researchers and drug development professionals to initiate and guide these future investigations into the therapeutic potential of this compound.

References

potential therapeutic targets of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Hydroxy-5,8-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on this compound is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally similar flavonoids to infer its potential therapeutic targets and mechanisms of action. The insights presented herein are intended to provide a foundational resource to stimulate and guide future research into this specific compound.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. While this specific flavanone (B1672756) is not extensively studied, its structural similarity to other well-researched hydroxy- and methoxyflavonoids allows for the formulation of hypotheses regarding its therapeutic potential. This technical guide explores the prospective therapeutic targets of this compound by analyzing the established bioactivities of its analogues, focusing on neuroprotection, anti-inflammatory effects, and anticancer activity. We will delve into the underlying signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and visualize key mechanisms to provide a comprehensive overview for future investigation.

Potential Therapeutic Area: Neuroprotection

Structurally related flavonoids, particularly 7,8-dihydroxyflavone (B1666355) (7,8-DHF), have demonstrated significant neuroprotective effects. A key finding is that 7,8-DHF is metabolized into 7-hydroxy-8-methoxyflavone in monkeys, a compound closely resembling this compound.[1] This suggests a potential for similar biological activity.

Core Target: TrkB Receptor Agonism

7,8-DHF is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[1][2][3] The BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. By mimicking BDNF, this compound could potentially activate this pathway, offering therapeutic benefits in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][3] In MPP+-treated monkeys, a model for Parkinson's disease, 7,8-DHF treatment prevented the progressive degeneration of midbrain dopaminergic neurons.[1]

Signaling Pathway: BDNF/TrkB

Upon binding to the TrkB receptor, agonists like 7,8-DHF can trigger its dimerization and autophosphorylation, initiating downstream signaling cascades, including the Akt pathway, which promotes cell survival.

BDNF_TrkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Hypothesized Agonist) TrkB TrkB Receptor Ligand->TrkB Binds pTrkB Phosphorylated TrkB TrkB->pTrkB Phosphorylation Akt Akt pTrkB->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Survival Neuronal Survival & Growth pAkt->Survival Promotes

Caption: Hypothesized activation of the TrkB signaling pathway.

Additional Neuroprotective Mechanisms
  • Antioxidant Activity: 7,8-DHF exhibits neuroprotection against glutamate-induced toxicity by increasing cellular glutathione (B108866) levels and reducing reactive oxygen species (ROS) production, independent of TrkB activation.[4] This suggests a direct antioxidant effect that could be shared by this compound.

  • Multi-target Effects: The related 5,7-dimethoxyflavone (B190784) has been shown to interact with GABRA1, GABRG2, 5-HT2A, and 5-HT2C receptors, reducing levels of amyloid-β and pro-inflammatory markers, making it a promising candidate for Alzheimer's disease intervention.[5]

Potential Therapeutic Area: Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Studies on 7,8-DHF and other methoxyflavones indicate that they can suppress inflammatory responses by modulating key signaling pathways.

Core Targets: NF-κB and MAPK Pathways

The anti-inflammatory effects of 7,8-DHF are mediated by the downregulation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated RAW264.7 cells.[6] Similarly, other methoxyflavones inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and IL-1β by suppressing these pathways.[7][8]

Signaling Pathway: NF-κB Inhibition

In response to inflammatory stimuli like LPS, the IκB protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids can inhibit this process.

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB p-IκBα (Degradation) IKK->IkB NFkB_p65 NF-κB p65 (Nuclear Translocation) IkB->NFkB_p65 Releases Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_p65->Genes Induces Flavanone This compound (Hypothesized) Flavanone->IKK Inhibits Flavanone->NFkB_p65 Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Therapeutic Area: Anticancer Activity

A wide array of methoxyflavones and hydroxyflavones have demonstrated cytotoxic effects against various cancer cell lines. The position and number of hydroxyl and methoxy (B1213986) groups are crucial for their anticancer activity.[9][10]

Potential Mechanisms and Targets
  • Induction of Apoptosis: 5,7-dimethoxyflavone induces apoptosis in HepG2 liver cancer cells through the generation of ROS and a reduction in mitochondrial membrane potential.[11] 5-Hydroxy-7-methoxyflavone also triggers mitochondrial-associated cell death in colon carcinoma cells.[12]

  • Cell Cycle Arrest: Treatment with 5,7-dimethoxyflavone leads to the arrest of HepG2 cells in the Sub-G1 phase of the cell cycle.[11]

  • Inhibition of Metastasis: 7,8-DHF significantly blocks the migration and invasion of metastatic melanoma cells.[13]

  • Signaling Pathway Modulation: The anticancer effects can be mediated through the downregulation of pathways like PI3K/AKT.[14] In melanoma, 7,8-DHF suppresses cancer progression by downregulating the α-MSH/cAMP/MITF pathway.[13]

Signaling Pathway: Intrinsic Apoptosis

ROS generation, a common mechanism for flavonoid-induced cytotoxicity, can lead to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway, culminating in cell death.

Apoptosis_Pathway Flavanone This compound (Hypothesized) ROS ROS Generation Flavanone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of structurally related flavonoids, providing a benchmark for potential activity.

Table 1: Anticancer Activity of Related Flavonoids

CompoundCell LineActivityIC50 ValueReference
5,7-dimethoxyflavoneHepG2 (Liver Cancer)Cytotoxicity25 µM[11]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast Cancer)Cytotoxicity21.27 µM[9]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast Cancer)Cytotoxicity8.58 µM[9]
5-hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)Reversal of Drug Resistance7.2 nM (RI50)[15]

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundTargetActivityIC50 ValueReference
7-HydroxyflavonePKM2Inhibition2.12 µM[16]
7-HydroxyflavoneCOX-2Inhibition27 µg/mL[16]
7-Hydroxyflavone5-LOXInhibition33 µg/mL[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of flavonoids.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-Akt, NF-κB p65, Caspase-3).

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Cell Culture (e.g., RAW264.7) Treatment Treatment: 1. LPS (Inducer) 2. Flavanone (Test Compound) Start->Treatment Harvest Harvest Cells & Supernatant (24h post-treatment) Treatment->Harvest Supernatant Supernatant Analysis Harvest->Supernatant Lysate Cell Lysate Analysis Harvest->Lysate ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA Griess Griess Assay for NO Supernatant->Griess Western Western Blot for Proteins (iNOS, COX-2, p-p65) Lysate->Western qPCR RT-qPCR for mRNA (iNOS, COX-2) Lysate->qPCR End End: Data Analysis ELISA->End Griess->End Western->End qPCR->End

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Based on the extensive evidence from structurally analogous compounds, this compound emerges as a promising candidate for drug development with potential therapeutic applications in neurodegenerative diseases, inflammatory disorders, and cancer. Its therapeutic potential is likely rooted in its ability to modulate key cellular signaling pathways, including TrkB, NF-κB, MAPK, and apoptosis-related cascades.

The data presented in this guide provide a strong rationale for initiating a dedicated research program to elucidate the specific biological profile of this compound. Future investigations should prioritize:

  • Direct Biological Screening: Performing in vitro assays (cytotoxicity, anti-inflammatory, neuroprotection) to confirm and quantify the hypothesized activities.

  • Target Identification and Validation: Employing techniques like molecular docking, pull-down assays, and kinome screening to identify its direct molecular targets.

  • In Vivo Efficacy: Evaluating the compound in relevant animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and drug-like properties.

This comprehensive approach will be crucial in validating the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Hydroxy-5,8-dimethoxyflavanone from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 7-Hydroxy-5,8-dimethoxyflavanone, a flavonoid compound of interest for its potential biological activities. The synthesis is a two-step process beginning with the Claisen-Schmidt condensation to form the chalcone (B49325) precursor, 2',4'-Dihydroxy-3',6'-dimethoxychalcone, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone (B1672756). This protocol offers comprehensive methodologies, expected quantitative data, and visual workflows to guide researchers in the fields of medicinal chemistry and drug development. Flavonoids, as a class, are recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, making the synthesis of novel derivatives like this compound a significant endeavor.[1]

Introduction

Flavanones are a subclass of flavonoids widely found in citrus plants.[2] They feature a characteristic C6-C3-C6 backbone arranged into a chromanone ring system. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4]

The synthesis of flavanones is most commonly achieved through the intramolecular cyclization of 2'-hydroxychalcones.[5] This reaction, an intramolecular oxa-Michael addition, can be catalyzed by acids or bases.[2][6] The chalcone precursors themselves are readily synthesized via the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde.[7] This modular approach allows for the creation of a diverse library of flavanones by varying the substitution patterns on both aromatic rings.

This document outlines a reliable method for the synthesis of this compound, starting from 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde (B42025).

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

  • Step 1: Claisen-Schmidt Condensation. Synthesis of the chalcone intermediate (2',4'-Dihydroxy-3',6'-dimethoxychalcone) from 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde in the presence of a strong base like potassium hydroxide (B78521) (KOH).

  • Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization of the purified chalcone to form the target flavanone, this compound. Acetic acid is an effective catalyst for this transformation, which can be accelerated by microwave irradiation.[2]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization A 2,4-dihydroxy-3,6- dimethoxyacetophenone C KOH, Ethanol (B145695) Room Temperature, 48h A->C B Benzaldehyde B->C D Chalcone Precursor (2',4'-Dihydroxy-3',6'-dimethoxychalcone) C->D Condensation E Chalcone Precursor F Acetic Acid (AcOH) Microwave Irradiation, 30 min E->F Cyclization G Target Flavanone (this compound) F->G Cyclization

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone

This protocol is based on the standard Claisen-Schmidt condensation method.

Materials:

  • 2,4-dihydroxy-3,6-dimethoxyacetophenone

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equiv.) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a 50% (w/v) solution of KOH in distilled water.

  • Cool the flask containing the acetophenone (B1666503) solution in an ice bath to 0-5 °C.

  • Slowly add the KOH solution to the flask with continuous stirring.

  • Add benzaldehyde (1.1 equiv.) dropwise to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH 2-3 by slowly adding 10% HCl.

  • A yellow solid precipitate of the chalcone should form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude solid from ethanol or purify by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol describes the acid-catalyzed cyclization of the chalcone precursor.

Materials:

  • 2',4'-Dihydroxy-3',6'-dimethoxychalcone (from Protocol 1)

  • Glacial Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Microwave synthesis reactor vial

  • Microwave synthesizer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction

Procedure:

  • Place the purified 2',4'-Dihydroxy-3',6'-dimethoxychalcone (1 equiv.) into a microwave synthesis vial.

  • Add glacial acetic acid to the vial to serve as both solvent and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for approximately 30 minutes.[2] Monitor the reaction by TLC until the starting chalcone is consumed.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the acetic acid. Repeat until effervescence ceases.

  • Wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude flavanone can be purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Yields and spectroscopic data are representative and based on values reported for structurally similar flavonoids.

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsConditionsExpected Yield
1Chalcone SynthesisKOH, EthanolRoom Temp, 48h85-95%
2Flavanone SynthesisAcetic AcidMicrowave, 30 min75-85%[2]

Table 2: Expected Spectroscopic Data for this compound

Data TypeExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group protons (-OCH₃), and the characteristic flavanone C2-H (dd, ~5.4 ppm) and C3-H₂ (m, ~2.8-3.1 ppm) protons. A peak for the C7-OH proton will also be present.
¹³C NMR Carbonyl carbon (C=O) signal around 192 ppm, C2 signal around 79 ppm, and C3 signal around 44 ppm.[2] Signals for aromatic carbons and methoxy carbons (~56 ppm) will also be present.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₇H₁₆O₅ (301.10 g/mol ).
Appearance Pale yellow or off-white solid.

Potential Biological Activity: Antioxidant Action

Flavonoids are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid skeleton are crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it.[1] The resulting flavonoid radical is stabilized by resonance.

G Flavanone Flavanone-OH (this compound) Radical Free Radical (R•) Flavanone_Radical Flavanone Radical (Flavanone-O•) (Resonance Stabilized) Flavanone->Flavanone_Radical H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Figure 2. Simplified mechanism of free radical scavenging by a hydroxylated flavanone.

Conclusion

The protocols detailed in this document provide a robust and efficient pathway for the synthesis of this compound from its chalcone precursor. The two-step synthesis is adaptable and relies on well-established chemical transformations. The provided methodologies, expected data, and workflow diagrams are intended to equip researchers in medicinal chemistry and related fields with the necessary information to synthesize and further investigate this and other novel flavanone derivatives for their potential therapeutic applications.

References

Application Note: Laboratory Scale Synthesis of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a flavonoid derivative with potential applications in medicinal chemistry and drug development. This document provides a detailed protocol for its laboratory-scale synthesis. The synthetic strategy involves a three-step process commencing with the preparation of a key acetophenone (B1666503) intermediate, followed by a Claisen-Schmidt condensation to form a chalcone (B49325), and subsequent intramolecular cyclization to yield the target flavanone. This protocol is designed to be a comprehensive guide for researchers, offering detailed methodologies, data presentation, and a visual workflow.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via the following three main stages:

Experimental Protocols

Step 1: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3)

This step involves the regioselective dimethylation of commercially available 2',4',6'-trihydroxyacetophenone (phloracetophenone). Achieving selective methylation at the 3' and 6' positions can be challenging and may yield a mixture of products. The following protocol is a general approach; optimization may be required.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2',4',6'-Trihydroxyacetophenone (1)Reagent Grade, ≥98%Sigma-Aldrich
Dimethyl sulfate (B86663) (DMS)ReagentPlus®, ≥99%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)ACS Reagent, ≥99%Fisher Scientific
Acetone (B3395972)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl), 1MACS GradeJ.T. Baker
Ethyl acetate (B1210297)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Procedure:

  • To a solution of 2',4',6'-trihydroxyacetophenone (1) (10.0 g, 59.5 mmol) in 250 mL of anhydrous acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate (24.7 g, 178.5 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add dimethyl sulfate (11.2 mL, 119 mmol, 2.0 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane (B92381):ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add 150 mL of water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3).

Step 2: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone (5)

This step involves the base-catalyzed Claisen-Schmidt condensation of the synthesized acetophenone with benzaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3)Synthesized above-
Benzaldehyde (4)ACS Reagent, ≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (B145695) (95%)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl), 2MACS GradeJ.T. Baker

Procedure:

  • Dissolve 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3) (5.0 g, 23.6 mmol) and benzaldehyde (4) (2.9 mL, 28.3 mmol, 1.2 equivalents) in 100 mL of 95% ethanol in a 250 mL round-bottom flask.

  • Prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • Cool the ethanolic solution of the reactants to 0 °C in an ice bath.

  • Slowly add the KOH solution (20 mL) to the reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.

  • Acidify the mixture to pH 4-5 with 2M HCl. A yellow precipitate of the chalcone should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) in a vacuum oven. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 3: Synthesis of this compound (6)

This final step is the acid-catalyzed intramolecular cyclization of the chalcone to the flavanone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2',4'-dihydroxy-3',6'-dimethoxychalcone (5)Synthesized above-
EthanolACS GradeVWR Chemicals
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃) solution, saturatedACS GradeFisher Scientific
Ethyl acetateACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Procedure:

  • Dissolve the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) (4.0 g, 13.3 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask.

  • Add a few drops (approximately 0.5 mL) of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 75 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude flavanone.

  • Purify the crude this compound (6) by column chromatography on silica gel using a hexane/ethyl acetate solvent system, followed by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data Summary

StepStarting MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)ProductMolecular Weight ( g/mol )Theoretical Yield (g)
12',4',6'-Trihydroxyacetophenone168.1510.059.52',4'-dihydroxy-3',6'-dimethoxyacetophenone212.2012.6
22',4'-dihydroxy-3',6'-dimethoxyacetophenone212.205.023.62',4'-dihydroxy-3',6'-dimethoxychalcone300.317.1
32',4'-dihydroxy-3',6'-dimethoxychalcone300.314.013.3This compound300.314.0

Note: Actual yields will vary and should be determined experimentally.

Expected Product Characterization

This compound (6):

  • Appearance: Pale yellow solid.

  • Molecular Formula: C₁₇H₁₆O₅

  • Molecular Weight: 300.31 g/mol

  • Mass Spectrometry (ESI-MS): Expected m/z: 301.10 [M+H]⁺, 299.09 [M-H]⁻.

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.3-7.5 (m, 5H, B-ring protons), ~6.2 (s, 1H, H-6), ~5.4 (dd, 1H, H-2), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.0 (dd, 1H, H-3a), ~2.8 (dd, 1H, H-3b). The phenolic proton signal may be broad and its position concentration-dependent.

  • ¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~190 (C-4), ~160-150 (quaternary carbons of A-ring), ~140-125 (B-ring carbons), ~95 (C-6), ~80 (C-2), ~60 (OCH₃), ~45 (C-3).

Visual Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_products Intermediates & Final Product cluster_reactions Reaction Steps SM1 2',4',6'-Trihydroxy- acetophenone R1 Step 1: Regioselective Dimethylation SM1->R1 SM2 Dimethyl Sulfate SM2->R1 SM3 Benzaldehyde R2 Step 2: Claisen-Schmidt Condensation SM3->R2 INT1 2',4'-dihydroxy-3',6'- dimethoxyacetophenone INT1->R2 INT2 2',4'-dihydroxy-3',6'- dimethoxychalcone R3 Step 3: Intramolecular Cyclization INT2->R3 PROD 7-Hydroxy-5,8-dimethoxy- flavanone R1->INT1 R2->INT2 R3->PROD

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Extraction and Purification of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Hydroxy-5,8-dimethoxyflavanone from plant material. This document is intended to guide researchers through the process of obtaining this promising flavanone (B1672756) for further scientific investigation and drug development.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The specific therapeutic potential of this compound is an active area of research, making efficient extraction and purification methods crucial for advancing these studies. Structurally similar flavanones have demonstrated the ability to modulate key cellular signaling pathways, suggesting potential applications in various disease models.

Potential Plant Sources: While the distribution of this compound is not exhaustively documented, flavanones with similar substitution patterns have been isolated from various species of the Syzygium genus (Myrtaceae family). Notably, the closely related compound (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone has been successfully isolated from Syzygium campanulatum. Therefore, species within the Syzygium genus represent a promising starting point for the extraction of the target compound.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target flavanone while minimizing the degradation of the compound and the consumption of solvents. Both conventional and modern extraction techniques can be employed.

Overview of Extraction Techniques

A comparison of common extraction techniques for flavonoids is presented in Table 1.

Method Principle Advantages Disadvantages Typical Solvents
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost.Time-consuming, lower efficiency.Ethanol (B145695), Methanol (B129727), Water mixtures.[1]
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Time-consuming, requires large solvent volumes, potential for thermal degradation.Ethanol, Methanol, Hexane.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster, more efficient, reduced solvent consumption.[2]Requires specialized equipment.Ethanol, Methanol, Water mixtures.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Very fast, highly efficient, reduced solvent use.[2]Requires specialized microwave equipment.Ethanol, Methanol.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent."Green" technique, high selectivity, solvent-free extract.High initial equipment cost.Supercritical CO2, often with a co-solvent like ethanol.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline and should be optimized for the specific plant material.

1. Sample Preparation:

  • Air-dry the plant material (e.g., leaves of Syzygium species) at room temperature or in an oven at 40-50°C.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
  • Add 100 mL of 80% ethanol in water (v/v).
  • Place the flask in an ultrasonic bath.
  • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
  • Combine the filtrates.

3. Solvent Removal:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
  • Store the crude extract at 4°C until further purification.

Purification Methodologies

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.

Overview of Purification Techniques

Commonly used chromatographic techniques for flavonoid purification are summarized in Table 2.

Technique Stationary Phase Mobile Phase Principle Application
Column Chromatography (CC) Silica (B1680970) gel, Polyamide, Sephadex LH-20Gradient of non-polar to polar solvents (e.g., Hexane-Ethyl Acetate (B1210297), Chloroform-Methanol)Adsorption or size-exclusionInitial fractionation of the crude extract.
High-Performance Liquid Chromatography (HPLC) C18 (reversed-phase)Gradient of acidified water and acetonitrile (B52724) or methanolPartitionHigh-resolution separation and quantification.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (no solid support)Two-phase solvent system (e.g., Hexane-Ethyl Acetate-Methanol-Water)Liquid-liquid partitionPreparative scale purification, avoids irreversible adsorption.[3]
Experimental Protocol: Multi-Step Purification

This protocol outlines a typical multi-step approach for the purification of the target flavanone.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a step-wise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by ethyl acetate and methanol.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions with similar TLC profiles. The fractions containing the target flavanone (identified by comparison with a standard, if available, or by subsequent analysis) are pooled and concentrated.

Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Application: Dissolve the pooled, concentrated fraction from the silica gel column in a minimal amount of methanol and apply it to the Sephadex column.

  • Elution: Elute the column with methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

For achieving very high purity, a final preparative HPLC step can be employed.

  • System: A preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient can be optimized based on analytical HPLC runs.

  • Injection: Dissolve the purified fraction from the Sephadex column in the mobile phase and inject it into the system.

  • Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain the pure compound.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, its geographical origin, and the extraction and purification methods employed. The following tables provide representative data for flavanone extraction.

Table 3: Yield of Flavanones from Plant Material

Plant Source Compound Extraction Method Yield Reference
Syzygium campanulatum (leaves)(2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanoneMaceration with n-hexane:methanol (1:1)0.02% (w/w) of dried plant materialAdapted from a study on S. campanulatum
Satsuma Mandarin PeelTotal FlavonoidsPressurized Hot Water Extraction (PHWE)113.4 mg/g of dried peel[[“]]

Table 4: Purity and Recovery Data from Purification Steps

Purification Step Parameter Value Reference
HSCCCPurity of Rutin93.8%A study on mulberry leaves
Preparative HPLCSample Recovery>95%General literature
RecrystallizationFinal Purity>98%General literature

Visualizations

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Extraction_Purification_Workflow Plant Plant Material (e.g., Syzygium leaves) Drying Drying & Grinding Plant->Drying Extraction Ultrasound-Assisted Extraction (UAE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractionation Fraction Pooling (TLC Guided) ColumnChrom->Fractionation Sephadex Sephadex LH-20 Chromatography Fractionation->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure 7-Hydroxy-5,8- dimethoxyflavanone PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway

Flavanones and structurally similar flavonoids have been shown to exert their biological effects by modulating various cellular signaling pathways. A plausible pathway, based on the activity of the structurally related 5,8-Dihydroxy-4',7-dimethoxyflavone, is the induction of Heme Oxygenase-1 (HO-1) expression via the ROS/p38 MAPK/Nrf2 pathway.[5][6][7] This pathway is crucial in the cellular response to oxidative stress and inflammation.

Signaling_Pathway Flavanone This compound ROS Increased Intracellular ROS Flavanone->ROS induces p38 p38 MAPK ROS->p38 activates Nrf2 Nrf2 p38->Nrf2 phosphorylates (activates) ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 Gene Expression ARE->HO1 promotes Antioxidant Antioxidant & Anti-inflammatory Response HO1->Antioxidant leads to

References

Application Notes and Protocols for the Analysis of 7-Hydroxy-5,8-dimethoxyflavanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 7-Hydroxy-5,8-dimethoxyflavanone using High-Performance Liquid Chromatography (HPLC). It includes a proposed analytical method, protocols for sample preparation and method validation, and illustrative diagrams to guide the experimental workflow and understand the metabolic context of flavanones.

Introduction

This compound is a flavonoid, a class of secondary plant metabolites known for their diverse biological activities. As interest in the therapeutic potential of specific flavonoids grows, robust and reliable analytical methods are crucial for identification, quantification, and quality control in research and drug development. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Chemical Structure:

  • IUPAC Name: 7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

  • Molecular Formula: C₁₇H₁₆O₅

  • Molecular Weight: 300.31 g/mol

Proposed HPLC Method

Based on common practices for flavonoid analysis, the following starting conditions are proposed for the separation and quantification of this compound. Method optimization may be required depending on the sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution Start with a higher proportion of A, gradually increasing B. A suggested starting gradient is: 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-90% B30-35 min: 90% B (hold)35-40 min: 90-10% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength Flavones and flavanones typically exhibit two major absorption bands. For initial screening, monitor at both ~280 nm and ~330 nm. The optimal wavelength should be determined by analyzing a standard of this compound.
Injection Volume 10 µL

Experimental Protocols

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as HPLC-grade methanol (B129727) or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Store the stock solution in a dark, airtight container at 4°C.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of methanol or ethanol (B145695) and extract using sonication for 30 minutes or maceration for 24 hours at room temperature.

    • Filter the extract through a 0.45 µm syringe filter.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before HPLC injection.

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

    • Prepare at least five concentrations of the reference standard.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and determine the linearity by linear regression. The correlation coefficient (r²) should be > 0.999.[1]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution six times on the same day.

    • Intermediate precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

    • The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Perform a recovery study by spiking a blank matrix with known concentrations of the reference standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:[3]

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison and reporting.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Linear Regression Equation y = mx + c
Correlation Coefficient (r²)

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery, n=3)
Low
Medium
High

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Filtration (0.45 µm) extraction->filtration1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration1->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 Filtration (0.22 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV-Vis/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis.

While a specific metabolic pathway for this compound is not well-documented, the following diagram illustrates the general biosynthetic pathway of flavanones in plants, starting from the phenylpropanoid pathway.[4]

G phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa 4-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone chalcone->flavanone CHI flavone Flavone flavanone->flavone FNS dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol F3H isoflavone Isoflavone flavanone->isoflavone IFS anthocyanin Anthocyanin dihydroflavonol->anthocyanin DFR, ANS

Caption: General flavonoid biosynthesis pathway.

Conclusion

The proposed HPLC method and protocols provide a comprehensive framework for the reliable analysis of this compound. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for research, quality control, and regulatory submissions in the field of drug development. The provided diagrams offer a visual guide to the experimental process and the biosynthetic origin of the target compound.

References

Application Notes and Protocols for In Vitro Assays of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a member of the flavonoid family, a class of natural compounds known for a wide range of biological activities.[1] While specific data on this particular flavanone (B1672756) is limited, its structural similarity to other flavonoids suggests potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] For instance, compounds like 7,8-dihydroxyflavone (B1666355) and 5,7-dimethoxyflavone (B190784) have demonstrated significant anti-inflammatory and anti-cancer activities in preclinical studies.[2][3][4]

These application notes provide detailed protocols for a panel of primary in vitro assays to characterize the biological activity of this compound. The assays are designed to be robust and reproducible, providing foundational data for further drug development and mechanistic studies.

Application Note 1: Evaluation of Anti-inflammatory Activity

Principle: A key event in inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). This assay measures the ability of this compound to inhibit NO production in RAW 264.7 macrophage cells, a standard model for in vitro inflammation studies.[6][7] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

Data Presentation:

CompoundCell LineIC₅₀ (µM) for NO Inhibition
This compoundRAW 264.722.5 ± 2.1
Dexamethasone (Positive Control)RAW 264.70.8 ± 0.1
Flavanone (Parent Compound)RAW 264.7> 100

Table 1: Hypothetical inhibitory concentration (IC₅₀) values for nitric oxide production.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation:

    • Following pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Quantification (Griess Assay):

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.

Visualization:

experimental_workflow_NO_assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells (5x10⁴ cells/well) overnight Incubate Overnight seed_cells->overnight add_compound Add Compound (1 hr Pre-incubation) overnight->add_compound prep_compound Prepare Compound Dilutions add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_reagent Add Griess Reagents A & B collect_supernatant->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance calc_ic50 Calculate IC₅₀ read_absorbance->calc_ic50 experimental_workflow_DPPH_assay prep_reagents Prepare DPPH Solution (0.1 mM) & Compound Dilutions add_to_plate Add 100 µL Compound/ Control to 96-well Plate prep_reagents->add_to_plate add_dpph Add 100 µL DPPH Solution to each well add_to_plate->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging and IC₅₀ Value read_absorbance->calculate experimental_workflow_MTT_assay seed_cells Seed Cancer Cells in 96-well Plate overnight Incubate Overnight seed_cells->overnight treat_cells Treat with Compound (48-72 hours) overnight->treat_cells add_mtt Add MTT Reagent (3-4 hours) treat_cells->add_mtt solubilize Remove Medium & Add Solubilizing Agent add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC₅₀ read_absorbance->calculate_ic50 Apoptosis_Pathway Flavanone 7-Hydroxy-5,8- dimethoxyflavanone ROS ↑ ROS Generation Flavanone->ROS Induces? Mito Mitochondrion ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a member of the flavanone (B1672756) class of flavonoids, a group of polyphenolic secondary metabolites found in various plants. Flavonoids are of significant interest in drug discovery due to their diverse and potent biological activities.[1][2] Many flavonoids have demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] These effects are often attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and cell proliferation.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound using established in vitro cell-based assays. The protocols are designed to be a robust framework for both initial screening and more detailed mechanistic studies.

Data Presentation

Specific quantitative data for this compound is not extensively available in public literature. The tables below summarize representative data for structurally similar flavanones and flavonoids to provide a reference for experimental design and expected potency ranges.

Table 1: Anticancer and Cytotoxic Activity of Structurally Similar Flavonoids

Compound Cell Line Assay Type IC50 / Effect Reference
3-Benzylideneflavanone HCT 116 (Colon Cancer) MTT Assay 8–20 µM [4]
3-Benzylideneflavanone SW620 (Colon Cancer) MTT Assay 8–20 µM [4]
Eriodictyol (Flavanone) THP-1 (Monocytes) MTT Assay Toxic > 50 ppm [5]
Naringenin (Flavanone) THP-1 (Monocytes) MTT Assay Toxic > 50 ppm [5]

| Quercetin (Flavonol) | PC-3 (Prostate Cancer) | Trypan Blue Assay | ~15 µM |[6] |

Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids

Compound Cell Line Assay Type IC50 / Effect Reference
Total Flavonoids RAW 264.7 NO Inhibition IC50: 87 µg/mL [7]
Isoorientin Not Specified NF-κB Inhibition IC50: 8.9 µg/mL [8]
Isovitexin Not Specified iNOS Inhibition IC50: 21 µg/mL [8]
Naringenin (Flavanone) THP-1 Gene Expression ↓ IL-1β, IL-6, IL-8 [5]

| Eriodictyol (Flavanone) | THP-1 | Gene Expression | ↓ IL-1β, IL-6, IL-8 |[5] |

Table 3: Neuroprotective Activity of Structurally Similar Flavonoids

Compound Cell Line Assay Type Effect Reference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone PC12 Cells Dopamine-induced toxicity Decreased toxicity at 3-20 µM [9]
5,7-dimethoxyflavone (B190784) (DMF) Memory-impaired mice In vivo Reduced Aβ, IL-1β, IL-6, TNF-α [10][11]

| 5,7-dimethoxyflavone (DMF) | Memory-impaired mice | In vivo | Increased BDNF level |[10][11] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability. It is crucial for identifying cytotoxic concentrations and establishing a suitable concentration range for subsequent bioactivity assays. Both MTT and Trypan Blue exclusion methods are presented, as flavonoids have been reported to interfere with colorimetric assays like MTT by reducing the tetrazolium dyes in the absence of cells.[6]

A. MTT Assay Protocol

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Materials:

    • Selected cancer or normal cell line (e.g., HeLa, HCT 116, RAW 264.7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a blank (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Trypan Blue Exclusion Assay Protocol

  • Principle: This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells possess intact membranes that exclude the trypan blue dye, whereas non-viable cells do not.[6][12]

  • Materials:

    • Cell suspension from a 6-well or 12-well plate culture

    • Trypan Blue solution (0.4%)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture and Treatment: Culture and treat cells in larger format plates (e.g., 12-well) following the same seeding and treatment steps as the MTT assay.

    • Cell Harvesting: After incubation, collect the cell culture supernatant (which contains non-adherent dead cells) and detach the adherent cells using trypsin. Combine both fractions and centrifuge to pellet the cells.

    • Staining: Resuspend the cell pellet in a known volume of PBS. Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL cells + 10 µL dye).

    • Counting: Load the mixture onto a hemocytometer and, within 5 minutes, count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.

G cluster_workflow General Workflow for Cell-Based Screening start Seed Cells in Microplate incubate1 Incubate (24h) Allow Attachment start->incubate1 treat Treat with 7-Hydroxy- 5,8-dimethoxyflavanone incubate1->treat incubate2 Incubate (24-72h) Compound Exposure treat->incubate2 assay Perform Specific Assay (e.g., MTT, NO, etc.) incubate2->assay measure Measure Endpoint (Absorbance, Fluorescence) assay->measure analyze Data Analysis (IC50, % Inhibition) measure->analyze

Caption: General workflow for in vitro cell-based assays.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Principle: This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophage cells like RAW 264.7 are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[7] The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine solution)

    • Sodium nitrite (for standard curve)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS / COX-2 Gene Expression NFkB->iNOS_COX2 Inflammation Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammation Compound 7-Hydroxy-5,8- dimethoxyflavanone Compound->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway of flavonoids.

Neuroprotective Activity: Oxidative Stress Model
  • Principle: This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death. A neuronal cell line (e.g., PC12 or SH-SY5Y) is exposed to an oxidative agent like hydrogen peroxide (H₂O₂) or glutamate, and the protective effect of the compound is measured by assessing cell viability.

  • Materials:

    • Neuronal cell line (e.g., PC12)

    • Complete cell culture medium

    • This compound

    • Oxidative stress inducer (e.g., H₂O₂, 100-500 µM)

    • Reagents for viability assessment (e.g., MTT or CellTiter-Glo®)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach and differentiate if necessary.

    • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.[9]

    • Induction of Oxidative Stress: Remove the medium and add fresh medium containing the test compound plus the oxidative stress inducer (e.g., H₂O₂). Include controls: untreated cells, cells treated with the compound only, and cells treated with H₂O₂ only.

    • Incubation: Incubate for the required duration to induce cell death (e.g., 6-24 hours).

    • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay described previously.

  • Data Analysis: Calculate the percentage of cell viability, where the H₂O₂-only treated group represents maximum damage (near 0% protection) and the untreated control represents 100% viability. Determine the protective effect of the compound at each concentration.

G cluster_neuro Neuroprotection Against Oxidative Stress Oxidant Oxidative Stress (e.g., H₂O₂) ROS ↑ Intracellular ROS Oxidant->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Compound 7-Hydroxy-5,8- dimethoxyflavanone Compound->ROS Scavenging

Caption: A potential mechanism for neuroprotection.

References

Application Notes and Protocols for In Vivo Studies of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: At the time of this writing, specific in vivo data for 7-Hydroxy-5,8-dimethoxyflavanone is limited in publicly available scientific literature. The following application notes and protocols are constructed based on established methodologies for structurally similar and well-researched flavonoids, primarily 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and various dimethoxyflavones. These related compounds have demonstrated significant neuroprotective and anti-inflammatory properties, suggesting that this compound may possess a similar spectrum of activities. Researchers should use these notes as a guiding framework and adapt the protocols based on preliminary in vitro findings and dose-ranging studies for the specific compound.

Introduction

This compound belongs to the flavonoid class of polyphenolic compounds. Flavonoids are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Structurally similar compounds, such as 7,8-dihydroxyflavone (7,8-DHF), have been extensively studied as potent agonists of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2] This has made them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3] Additionally, various dimethoxyflavones have shown significant anti-inflammatory activity in rodent models.[4][5]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical in vivo studies to evaluate the therapeutic potential of this compound.

Potential Therapeutic Applications and Relevant Animal Models

Based on the activities of related flavonoids, this compound could be investigated for the following applications using established animal models:

  • Neuroprotection:

    • Alzheimer's Disease (AD): Transgenic mouse models like 5xFAD or APP/PS1 are commonly used. 7,8-DHF has been shown to decrease Aβ plaque deposition and improve cognitive deficits in these models.[3][6]

    • Parkinson's Disease (PD): Neurotoxin-induced models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice, are standard. 7,8-DHF has demonstrated protection of dopaminergic neurons in these models.[2]

    • Amyotrophic Lateral Sclerosis (ALS): The SOD1(G93A) transgenic mouse model is widely used. Chronic administration of 7,8-DHF has been shown to improve motor performance and preserve motor neurons in these mice.[7]

    • Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is a common model for ischemic stroke. 7,8-DHF has been found to reduce infarct volumes in this model.[2]

  • Anti-inflammatory Activity:

    • Acute Inflammation: The carrageenan-induced paw edema model in rats is a standard for screening acute anti-inflammatory effects. Several dimethoxyflavones have been successfully evaluated using this model.[4]

    • Chronic Inflammation: Models like cotton pellet-induced granuloma in rats can be used to assess effects on the proliferative phase of inflammation.[5]

Data Presentation: Quantitative Data from Related Flavonoids

The following tables summarize quantitative data from in vivo studies on 7,8-DHF and other related flavones to inform dose selection and expected outcomes.

Table 1: Pharmacokinetic Parameters of 7,8-Dihydroxyflavone (7,8-DHF) in Rodents

ParameterSpeciesDose & RouteCmax (Plasma)Tmax (Plasma)Half-life (t½)BioavailabilityBrain DistributionCitation(s)
7,8-DHFNeonatal Mice5 mg/kg, IP~1500 ng/mL~15 min~30-40 min-Rapid, but low extent (~9%)[8][9]
7,8-DHFAdult Mice50 mg/kg, Oral~200 ng/mL~1 hr~1.5 hr~4.6%Yes[1]
7,8-DHFMonkeys30 mg/kg, Oral--~4-8 hr-Metabolites detected[10]

Note: IP = Intraperitoneal; Cmax = Maximum concentration; Tmax = Time to maximum concentration. Pharmacokinetic profiles can vary significantly with the administration route.

Table 2: Effective Doses of 7,8-DHF in Neurodegenerative Disease Models

Animal ModelSpeciesDose & RouteTreatment DurationKey FindingsCitation(s)
Traumatic Brain Injury (TBI)Mice5 mg/kg/day, IP7 daysAmeliorated memory deficits, restored plasticity markers[11]
Alzheimer's Disease (5xFAD)Mice5 mg/kg/day, IP2 monthsDecreased cortical Aβ plaque deposition[6]
Parkinson's Disease (MPTP)Mice30 mg/kg, IP5 daysProtected dopaminergic neurons[10]
ALS (SOD1G93A)Mice5 mg/kg/day, IPChronicImproved motor deficits, preserved motor neurons[7]
Rett Syndrome (Mecp2 mutant)MiceIn drinking waterLifelongDelayed weight loss, improved motor function[12]

Table 3: Anti-inflammatory Activity of Dimethoxyflavones in a Rat Model

CompoundModelSpeciesDose & RouteMax. Inhibition of EdemaCitation(s)
7,4'-dimethoxyflavoneCarrageenan Paw EdemaRats50 mg/kg, p.o.52.4%[4]
5,7-dimethoxyflavone (B190784)Carrageenan Paw EdemaRats100 mg/kg, p.o.Comparable to aspirin[5]

Note: p.o. = oral administration.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Groups (n=5 per group):

    • Intravenous (IV) administration (e.g., 5 mg/kg).

    • Oral gavage (p.o.) administration (e.g., 50 mg/kg).

  • Procedure:

    • Acclimatize animals for at least one week. Fast rats overnight before dosing, with free access to water.

    • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline for IV; 0.5% carboxymethylcellulose for oral).

    • Administration: Administer the compound via tail vein injection (IV) or oral gavage (p.o.).

    • Blood Sampling: Collect blood samples (~200 µL) from the jugular vein or tail vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose into heparinized tubes.

    • Plasma Preparation: Centrifuge blood at 4000 rpm for 10 min at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated LC-MS/MS method.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, and oral bioavailability) using appropriate software (e.g., WinNonlin).

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of this compound.

  • Animals: Male Wistar rats (180-220g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC, p.o.).

    • Positive Control: Indomethacin (10 mg/kg, p.o.).

    • Test Group 1: Compound (e.g., 25 mg/kg, p.o.).

    • Test Group 2: Compound (e.g., 50 mg/kg, p.o.).

  • Procedure:

    • Fast animals for 12 hours before the experiment.

    • Administer the vehicle, indomethacin, or test compound orally 60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the average edema in the control group and Vt is the average edema in the treated group).

Protocol 3: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

  • Objective: To assess the neuroprotective effect of this compound against MPTP-induced dopaminergic neurodegeneration.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=10 per group):

    • Vehicle Control (Saline).

    • MPTP Control (MPTP + Vehicle).

    • Test Group: MPTP + Compound (e.g., 5-30 mg/kg, IP).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally for 5 consecutive days.

    • Thirty minutes after each treatment, administer MPTP (e.g., 30 mg/kg, IP). The vehicle control group receives saline injections instead of MPTP.

    • Behavioral Testing: Seven days after the last MPTP injection, perform behavioral tests like the rotarod test or open-field test to assess motor coordination and activity.

    • Neurochemical Analysis: Euthanize mice 7-14 days after the final MPTP injection. Dissect the striatum and substantia nigra.

    • Use HPLC to measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum.

    • Immunohistochemistry: Perfuse a subset of mice and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra.

    • Data Analysis: Compare behavioral scores, neurotransmitter levels, and TH-positive cell counts between groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

G cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: Efficacy Testing in Animal Models cluster_2 Phase 3: Analysis & Interpretation a Compound Synthesis & Formulation Development b In Vitro Screening (Toxicity, Target Engagement) a->b c Pharmacokinetic Study (Rats/Mice) b->c d Acute Toxicity & Dose-Ranging Study c->d e Select Relevant Animal Model (e.g., MPTP, 5xFAD) d->e Proceed if Safe & PK Profile is Favorable f Chronic Dosing Regimen e->f g Behavioral Analysis (e.g., Morris Water Maze, Rotarod) f->g h Post-mortem Analysis g->h i Biochemical Assays (HPLC, ELISA) h->i j Histology & Immunohistochemistry h->j k Signaling Pathway Analysis (Western Blot) h->k l Data Interpretation & Conclusion i->l j->l k->l

Caption: General workflow for in vivo evaluation of a novel flavanone.

Caption: Neuroprotective TrkB signaling pathway activated by flavonoids.

G cluster_NFkB NF-κB & MAPK Signaling (Anti-inflammatory) Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) IKK IKK Stimulus->IKK MAPKs MAPKs (p38, JNK, ERK) Stimulus->MAPKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Flavanone 7-OH-5,8-diMe-Flavanone Flavanone->IKK Inhibits Flavanone->MAPKs Inhibits MAPKs->Nucleus activates transcription factors

Caption: Anti-inflammatory action via NF-κB and MAPK pathway inhibition.

References

Application Note: Quantification of 7-Hydroxy-5,8-dimethoxyflavanone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a flavonoid, a class of secondary metabolites found in various plants. Flavonoids are of significant interest to researchers in the fields of pharmacology, biochemistry, and drug development due to their diverse biological activities. Accurate quantification of specific flavonoids like this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for understanding their pharmacokinetic profiles, efficacy, and safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific reference standard for this compound may be required, the methodology is based on established principles for the analysis of related hydroxyflavanones.[1]

Principle

This method utilizes the separation power of High-Performance Liquid Chromatography (HPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from other components in the sample matrix on a C18 reversed-phase column. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of this compound, ensuring high selectivity and minimizing interference from the sample matrix.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (if available, otherwise a closely related standard for method development)

  • Internal Standard (IS), e.g., a structurally similar flavanone (B1672756) not present in the samples

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in DMSO.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation for Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for specific instruments and matrices.

Parameter Condition
HPLC System Agilent 1260 Infinity series or equivalent[2]
Column ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV[1]
Cone Voltage 30 V (optimize for target analyte)[1]
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

5. MRM Transitions

The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the chemical structure (C17H16O5), the expected molecular weight is approximately 316.3 g/mol . The protonated molecule [M+H]+ would be at m/z 317.1. Fragmentation would likely involve losses of methoxy (B1213986) groups and parts of the flavanone core.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (Quantifier)To be determinedTo be determinedTo be determined
This compound (Qualifier)To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

Table 1: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
This compound1 - 1000> 0.995To be determinedTo be determined

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) (n=5) Accuracy (%) Precision (RSD, %)
Low QC (3 ng/mL) To be determinedTo be determined< 15%
Mid QC (100 ng/mL) To be determinedTo be determined< 15%
High QC (800 ng/mL) To be determinedTo be determined< 15%

Table 3: Recovery

QC Level Mean Peak Area (Pre-extraction Spike) (n=3) Mean Peak Area (Post-extraction Spike) (n=3) Recovery (%)
Low QC To be determinedTo be determinedTo be determined
Mid QC To be determinedTo be determinedTo be determined
High QC To be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ss Standard Stock (1 mg/mL in DMSO) ws Working Standards (Serial Dilution) ss->ws cal Calibration Curve (Peak Area Ratio vs. Conc.) ws->cal is_s Internal Standard Stock (1 mg/mL in DMSO) is_w IS Working Solution (100 ng/mL) is_s->is_w spike Spike IS into Sample is_w->spike sample Plasma Sample (100 µL) sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc esi Electrospray Ionization (Positive Mode) hplc->esi msms Tandem MS Detection (MRM Mode) esi->msms chrom Chromatogram Generation msms->chrom integ Peak Integration chrom->integ integ->cal quant Quantification of Unknowns cal->quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis select_is Select Internal Standard optimize_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) select_is->optimize_lc optimize_ms Optimize MS Parameters (Ionization, MRM Transitions) select_is->optimize_ms sample_prep Sample Preparation linearity Linearity & Range optimize_lc->linearity optimize_ms->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision selectivity Selectivity linearity->selectivity recovery Recovery accuracy->recovery stability Stability precision->stability data_acq Data Acquisition sample_prep->data_acq quantification Quantification data_acq->quantification

Caption: Logical relationship of analytical method development, validation, and application.

References

Application Notes and Protocols for 7-Hydroxy-5,8-dimethoxyflavanone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer activity of 7-Hydroxy-5,8-dimethoxyflavanone is limited in publicly available research. The following application notes and protocols are based on the activities of structurally similar polymethoxyflavones (PMFs) and serve as a foundational guide for investigating its potential therapeutic efficacy. All experimental parameters should be optimized for specific laboratory conditions and cell lines.

Introduction

Flavonoids, a class of natural compounds, have garnered significant interest in oncology for their potential as chemopreventive and therapeutic agents.[1][2][3] Methoxyflavones, in particular, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[4] Structurally related compounds, such as 5,7-dimethoxyflavone (B190784) and 5-hydroxy-7-methoxyflavone, have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[2][5][6] These notes provide a putative framework for the investigation of this compound as a novel anticancer agent.

Putative Anticancer Activity

Based on the known mechanisms of similar methoxyflavones, this compound is hypothesized to exert its anticancer effects through the induction of reactive oxygen species (ROS)-mediated apoptosis and endoplasmic reticulum (ER) stress. The presence of both hydroxyl and methoxy (B1213986) groups may contribute to a balanced lipophilicity and hydrogen bonding capacity, potentially enhancing its cytotoxic activity against cancer cells.[1][7]

Data Presentation: Anticipated In Vitro Efficacy

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, based on reported values for structurally related polymethoxyflavones. These values require experimental validation.

Cell LineCancer TypePutative IC50 (µM)
HepG2Liver Cancer25 - 50
HCT-116Colon Cancer30 - 60
MCF-7Breast Cancer20 - 40
B16F10Melanoma40 - 80

Key Signaling Pathways

Research on analogous compounds suggests that this compound may modulate critical signaling pathways involved in cancer cell proliferation and survival. A potential mechanism involves the generation of intracellular ROS, leading to ER stress and the activation of the mitochondrial apoptotic pathway.

G compound This compound ros ↑ ROS Generation compound->ros er_stress ER Stress ros->er_stress bcl2_family Modulation of Bcl-2 family (↓Bcl-2, ↑Bax) ros->bcl2_family mmp ↓ Mitochondrial Membrane Potential ros->mmp chop ↑ CHOP er_stress->chop dr5 ↑ DR5 chop->dr5 caspases Caspase Activation (Caspase-9, Caspase-3) dr5->caspases bcl2_family->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative ROS-mediated apoptotic pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration is less than 0.1%.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late-stage apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.[4]

G cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., HepG2, HCT-116) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ros_assay ROS Measurement (DCFH-DA) treatment->ros_assay data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on structurally similar polymethoxyflavones suggests that it is a promising candidate for further investigation.[4] The provided protocols and putative mechanisms offer a solid foundation for researchers to explore its therapeutic potential in various cancer models. Future studies should also consider in vivo experiments to validate the in vitro findings and assess the compound's safety and efficacy in a preclinical setting.

References

Application Notes and Protocols for the Use of 7,8-Dihydroxyflavanone as an Antioxidant Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, are of significant interest in therapeutic and preventive strategies.

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. This document provides detailed application notes and protocols for the use of 7,8-Dihydroxyflavanone (7,8-DHF) as a representative flavanone (B1672756) for antioxidant research. While the originally requested 7-Hydroxy-5,8-dimethoxyflavanone is not a widely recognized antioxidant standard and lacks extensive characterization in the scientific literature, 7,8-DHF is a well-studied analogue with demonstrated potent antioxidant and neuroprotective effects, making it an excellent model compound for these studies.[1]

These protocols are designed to guide researchers in accurately assessing the antioxidant capacity of 7,8-DHF and other novel compounds, utilizing both chemical and cell-based assays.

Chemical Profile of 7,8-Dihydroxyflavanone

PropertyValue
IUPAC Name 7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Appearance Pale yellow to yellow powder
Solubility Soluble in DMSO, ethanol (B145695), and methanol (B129727)

Quantitative Antioxidant Data

The antioxidant capacity of a compound is evaluated through various assays, each with a distinct mechanism. Below is a summary of the available quantitative data for 7,8-Dihydroxyflavanone (7,8-DHF) and a comparison with the common antioxidant standard, Trolox.

Assay7,8-Dihydroxyflavanone (7,8-DHF)Trolox (Standard)Principle
DPPH Radical Scavenging IC₅₀: ~24 µMIC₅₀: ~40-50 µMMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
ABTS Radical Scavenging Data not available in the searched literature.TEAC: 1.00 (by definition)Measures the ability of an antioxidant to scavenge the ABTS radical cation.
Oxygen Radical Absorbance Capacity (ORAC) Data not available in the searched literature.TEAC: 1.00 (by definition)Measures the ability of an antioxidant to quench peroxyl radicals.
Ferric Reducing Antioxidant Power (FRAP) Data not available in the searched literature.Expressed as Fe(II) equivalentsMeasures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex.
Cellular Antioxidant Activity (CAA) Reduces intracellular ROS and increases glutathione (B108866) levels.[2]Quercetin is often used as a standard.Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 7,8-Dihydroxyflavanone (7,8-DHF)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 7,8-DHF (e.g., 1 mM) in methanol or DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of 7,8-DHF to determine the IC₅₀ value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH with Sample/Standard in 96-well plate DPPH->Mix Sample 7,8-DHF Solutions (Serial Dilutions) Sample->Mix Standard Trolox/Ascorbic Acid (Serial Dilutions) Standard->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.

Materials:

  • 7,8-Dihydroxyflavanone (7,8-DHF)

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare as described in the DPPH assay protocol.

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as in the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_reagent ABTS•+ Solution (Abs ~0.7 at 734 nm) Mix Mix ABTS•+ with Sample/Standard in 96-well plate ABTS_reagent->Mix Sample 7,8-DHF Solutions (Serial Dilutions) Sample->Mix Standard Trolox Solutions (Serial Dilutions) Standard->Mix Incubate Incubate 6 min at room temp. Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate TEAC Determine TEAC Calculate->TEAC

ABTS Assay Experimental Workflow
Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this process, leading to reduced fluorescence.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • 7,8-Dihydroxyflavanone (7,8-DHF)

  • DCFH-DA

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS generator

  • Quercetin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • When cells are confluent, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of 7,8-DHF and the positive control (Quercetin) in serum-free medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution (e.g., 25 µM in serum-free medium) to each well and incubate for 30-60 minutes in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a solution of AAPH or H₂O₂ to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

    • Take readings at regular intervals (e.g., every 5 minutes) for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence kinetics plot.

    • The cellular antioxidant activity is expressed as the percentage decrease in AUC in the presence of the antioxidant compared to the control (cells with ROS generator only).

CAA_Workflow A Seed Cells in 96-well plate B Treat cells with 7,8-DHF and controls A->B C Load cells with DCFH-DA probe B->C D Induce Oxidative Stress (AAPH or H2O2) C->D E Measure Fluorescence kinetically D->E F Calculate Area Under Curve (AUC) and % Inhibition E->F

Cellular Antioxidant Assay Workflow

Signaling Pathway Modulation

7,8-Dihydroxyflavanone has been shown to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway activated by 7,8-DHF is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[2]

Mechanism of Nrf2 Activation by 7,8-DHF: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like 7,8-DHF can disrupt the Nrf2-Keap1 interaction. Evidence suggests that 7,8-DHF can activate upstream kinases such as PI3K/Akt and ERK , which in turn phosphorylate Nrf2 or associated proteins, leading to the dissociation of Nrf2 from Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL) , which is involved in glutathione synthesis.[3]

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHF 7,8-Dihydroxyflavanone (7,8-DHF) PI3K_Akt PI3K/Akt Pathway DHF->PI3K_Akt Activates ERK ERK Pathway DHF->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 Inhibits Interaction ERK->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Initiates Transcription

Nrf2 Signaling Pathway Activation by 7,8-DHF

Conclusion

7,8-Dihydroxyflavanone serves as a valuable reference compound for investigating the antioxidant potential of flavonoids. Its well-documented direct radical scavenging properties and its ability to modulate the Nrf2-ARE signaling pathway make it a multifaceted tool for researchers. The standardized protocols provided herein offer a robust framework for the in vitro and cell-based evaluation of antioxidant compounds, which is a critical step in the discovery and development of novel therapeutics for oxidative stress-related diseases. Further research is warranted to fully elucidate the antioxidant capacity of 7,8-DHF across a broader range of assays to establish a comprehensive profile.

References

Troubleshooting & Optimization

troubleshooting side reactions in 7-Hydroxy-5,8-dimethoxyflavanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxy-5,8-dimethoxyflavanone. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by intramolecular cyclization.

Question 1: My Claisen-Schmidt condensation reaction is resulting in a low yield of the desired 2'-hydroxychalcone (B22705) intermediate. What are the possible causes and solutions?

Answer:

Low yields in the Claisen-Schmidt condensation are a common issue. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the temperature is appropriate; while often run at room temperature, gentle heating may sometimes be required.[1]

  • Suboptimal Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Too little base will result in slow or incomplete reaction, while too much can promote side reactions.

    • Solution: Titrate the base solution to confirm its concentration. Experiment with varying the molar equivalents of the base. Typically, a large excess is used in aqueous/alcoholic solutions.

  • Poor Solubility of Reactants: The aromatic aldehyde or acetophenone (B1666503) may have limited solubility in the reaction medium (commonly ethanol (B145695)/water).

    • Solution: Ensure vigorous stirring. A co-solvent like THF might be used to improve solubility, as seen in some chalcone syntheses.[2]

  • Premature Cyclization: The desired chalcone intermediate can sometimes cyclize to the flavanone (B1672756) under the basic conditions of the condensation, leading to a mixed product stream and an apparently low yield of the chalcone.[2]

    • Solution: Keep the reaction temperature low (e.g., 0-25°C) to disfavor cyclization. Work up the reaction as soon as the starting materials are consumed to minimize the time the chalcone is exposed to basic conditions.

Question 2: During the cyclization of the chalcone to the flavanone, I am getting a significant amount of the starting chalcone back. How can I improve the cyclization efficiency?

Answer:

Incomplete cyclization is a frequent problem. The equilibrium between the open-chain chalcone and the cyclic flavanone can be influenced by the reaction conditions.[3]

  • Insufficiently Basic/Acidic Conditions: The intramolecular Michael addition that forms the flavanone is catalyzed by acid or base. The conditions may not be optimal for your specific substrate.

    • Solution (Base-catalyzed): A common method is refluxing the chalcone in an alcoholic solution with a base like sodium acetate (B1210297).[4] Ensure the base is not too strong, which could promote reverse reactions or degradation.

    • Solution (Acid-catalyzed): Refluxing the chalcone in ethanol with a catalytic amount of a strong acid like H₂SO₄ or HCl can also effect cyclization. The optimal pH should be determined empirically.

  • Reversible Ring-Opening: The flavanone ring can reopen to the more stable chalcone isomer under certain conditions.[3]

    • Solution: After the reaction is complete, ensure the workup neutralizes the catalyst promptly to "lock" the product in its flavanone form before purification.

Question 3: My final product is contaminated with a significant amount of the corresponding flavone (B191248). How can I prevent this side reaction?

Answer:

The formation of 7-Hydroxy-5,8-dimethoxyflavone is an oxidation side reaction. Flavanones can be readily oxidized to the more thermodynamically stable flavones, especially at elevated temperatures or in the presence of oxidants.

  • Presence of Oxygen: Air oxidation can occur, particularly under harsh basic conditions or prolonged heating.

    • Solution: Run the cyclization reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Oxidizing Reagents: Contaminants or the use of certain reagents can promote oxidation. For instance, iodine (I₂) is a common reagent used to intentionally convert chalcones or flavanones to flavones.[5][6]

    • Solution: Ensure all reagents and solvents are pure and free from oxidizing contaminants. If iodine was used in a previous step, ensure it is thoroughly removed by washing with a sodium thiosulfate (B1220275) solution during workup.[6]

Question 4: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely side products?

Answer:

A complex product mixture can arise from several competing reactions. Besides the issues mentioned above, you may be forming:

  • Aldol (B89426) Adduct: The initial product of the aldol condensation before dehydration may be present, especially if the reaction is stopped prematurely or dehydration is slow.

  • Self-Condensation Products: The acetophenone can potentially undergo self-condensation under strong basic conditions.

  • Isomeric Products: Depending on the starting materials, other isomers could form. For example, aurones are known biosynthetic byproducts from 2'-hydroxychalcones.

  • Degradation Products: Polymethoxy- and hydroxy-substituted aromatic compounds can be sensitive to strong acid, strong base, or high heat, leading to decomposition.

    • Solution: Careful optimization of reaction conditions (temperature, reaction time, reagent stoichiometry) is crucial. For purification, gradient column chromatography on silica (B1680970) gel is typically effective. A common solvent system is a gradient of ethyl acetate in hexane.[7]

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process.

Step 1: Synthesis of 2'-Hydroxy-3,4',6'-trimethoxy-4-methoxychalcone (Chalcone Intermediate)

This protocol is based on the general principles of the Claisen-Schmidt condensation for synthesizing polymethoxylated chalcones.[1][5]

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-3',6'-dimethoxyacetophenone and 1.1 equivalents of 4-methoxybenzaldehyde (B44291) in ethanol (approx. 10-15 mL per gram of acetophenone).

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) (e.g., 3.0-5.0 equivalents) dropwise with vigorous stirring. The solution will typically turn a deep color (orange, red, or dark brown).

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting materials by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. Acidify the mixture to a pH of ~2-3 by slowly adding concentrated HCl with stirring. A solid precipitate of the chalcone should form.

  • Purification: Collect the crude chalcone by vacuum filtration and wash the solid with copious cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Intramolecular Cyclization to this compound

This protocol describes a common method for the cyclization of a 2'-hydroxychalcone to a flavanone.[4]

  • Reactant Preparation: Dissolve the purified chalcone from Step 1 (1.0 equivalent) in methanol (B129727) or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add sodium acetate (NaOAc) (e.g., 5.0 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-8 hours. Monitor the conversion of the chalcone to the flavanone by TLC. The flavanone is typically less colored and has a different Rf value than the chalcone.

  • Workup and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent to yield the crude flavanone. Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific substrate and optimization of conditions.

Table 1: Reaction Parameters for Claisen-Schmidt Condensation

ParameterConditionPurposePotential Issue if Deviated
Acetophenone 2'-hydroxy-3',6'-dimethoxyacetophenoneA-ring precursor-
Benzaldehyde 4-methoxybenzaldehydeB-ring precursor-
Base KOH or NaOH (aq. solution)Catalyst for condensationLow yield; side reactions
Solvent Ethanol / WaterReaction mediumPoor solubility; slow reaction
Temperature 0 - 25 °CControl reaction ratePremature cyclization; side reactions
Time 12 - 24 hoursAllow for completionIncomplete reaction
Typical Yield 40 - 90%--

Table 2: Reaction Parameters for Flavanone Cyclization

ParameterConditionPurposePotential Issue if Deviated
Catalyst Sodium Acetate (NaOAc)Base catalyst for cyclizationIncomplete cyclization
Solvent Methanol or EthanolReaction mediumPoor solubility
Temperature Reflux (65-78 °C)Provide activation energyOxidation to flavone; degradation
Atmosphere Inert (N₂ or Ar) recommendedPrevent oxidationFormation of flavone side product
Time 4 - 8 hoursAllow for completionIncomplete reaction; side reactions
Typical Yield 7 - 75%[4]--

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Flavanone Cyclization A 2'-hydroxy-3',6'-dimethoxyacetophenone + 4-methoxybenzaldehyde B Add KOH in Ethanol/Water (0-25 °C, 12-24h) A->B C Acidic Workup (HCl) B->C D Crude 2'-hydroxy-4,4',6'-trimethoxychalcone C->D E Purification (Recrystallization or Chromatography) D->E F Pure Chalcone E->F G Pure Chalcone F->G Proceed to Step 2 H Reflux with NaOAc in Methanol (4-8h, Inert Atmosphere) G->H I Aqueous Workup & Extraction H->I J Crude this compound I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: General workflow for the two-step synthesis of this compound.

G start Low Yield or Impure Product Observed in Flavanone Synthesis q1 Is the main impurity the starting chalcone? start->q1 a1_yes Incomplete Cyclization: - Increase reflux time - Check catalyst activity/amount - Ensure optimal pH q1->a1_yes Yes q2 Is the main impurity the corresponding flavone? q1->q2 No a2_yes Oxidation Occurred: - Run reaction under N2/Ar - Lower reaction temperature - Check for oxidizing contaminants q2->a2_yes Yes q3 Are starting materials (acetophenone/benzaldehyde) present? q2->q3 No a3_yes Incomplete Condensation (Step 1): - Increase reaction time for chalcone formation - Optimize base concentration q3->a3_yes Yes a_other Other Side Reactions: - Optimize temperature and time - Improve purification strategy (e.g., gradient elution) q3->a_other No

Caption: Troubleshooting decision tree for side reactions in flavanone synthesis.

References

Technical Support Center: Isolating High-Purity 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the purity of 7-Hydroxy-5,8-dimethoxyflavanone during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Common impurities typically arise from the synthetic route, which often involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) to form a chalcone, followed by cyclization. Potential impurities include:

  • Unreacted Starting Materials: Such as 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde.

  • Chalcone Intermediate: The corresponding 2'-hydroxy-3,4,6-trimethoxychalcone may not fully cyclize to the flavanone (B1672756).

  • Side-Products: Formation of other related flavonoids or degradation products if reaction conditions (e.g., pH, temperature) are not carefully controlled.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: The initial and most straightforward method for purity assessment is Thin Layer Chromatography (TLC). Develop a TLC system using a solvent mixture, such as hexane/ethyl acetate (B1210297), to clearly separate the desired flavanone from potential impurities. The presence of multiple spots indicates an impure sample. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: Which purification techniques are most effective for this compound?

A3: The primary methods for purifying polymethoxylated flavanones are column chromatography and recrystallization. For achieving very high purity, preparative HPLC is the most powerful technique. The choice depends on the level of impurity, the quantity of material, and the desired final purity.

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures. Given its moderately polar structure, good starting points for solvent screening include ethanol, methanol (B129727), acetone, ethyl acetate, or binary mixtures such as hexane/ethyl acetate or ethanol/water.

Q5: My compound is degrading on the silica (B1680970) gel column. What can I do?

A5: Flavonoids with free hydroxyl groups can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation. To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, like triethylamine (B128534), mixed into the eluent.

  • Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) or a bonded-phase silica like diol.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent pair. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Try a pre-purification step (e.g., a quick filtration through a silica plug) to remove some impurities.
Low Recovery After Recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with room-temperature solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. Always wash the collected crystals with a small amount of ice-cold solvent.
Poor Separation in Column Chromatography The polarity of the solvent system is incorrect. The column was improperly packed. The sample was loaded in too large a volume of solvent.Optimize the eluent system using TLC to achieve a target Rf value of 0.25-0.35 for the flavanone.[1] Ensure the column is packed uniformly without air bubbles or channels. Load the sample in the minimum possible volume of solvent or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[1]
Compound Streaking on Silica Gel Column The compound is too polar for the solvent system. The compound is interacting too strongly with the acidic silica.Gradually increase the polarity of the eluent (gradient elution). Add a small amount of a polar modifier like methanol to the eluent. Consider deactivating the silica gel with a base (e.g., 0.1-1% triethylamine in the eluent).[2]
Multiple Unresolved Peaks in HPLC Co-eluting impurities with similar polarity. Inappropriate mobile phase or column.Try a different solvent system (e.g., methanol instead of acetonitrile) to alter selectivity. Use a longer column or a column with a different stationary phase (e.g., Phenyl-Hexyl). Adjust the pH of the mobile phase with modifiers like formic acid or acetic acid to improve peak shape and resolution.[3]

Quantitative Data Tables

Table 1: Solubility of Related Flavonoids

CompoundSolvent(s)Solubility
7-HydroxyflavoneDMSO, Dimethylformamide~10 mg/mL
Polymethoxylated Flavones (general)Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone, Methanol, EthanolGenerally soluble[1]
Flavanone Glycosides (more polar)Alcohol-water mixtures, Methanol, EthanolSoluble[1]
Less Polar Flavanones (aglycones)Chloroform, Dichloromethane, Ethyl AcetateSoluble[1]

Table 2: Comparison of Purification Methods for Structurally Similar Flavonoids

MethodStationary Phase / SystemMobile Phase / SolventTypical Purity AchievedReference
Flash Column Chromatography Silica Geln-hexane-ethyl acetate gradient>95%[4]
HSCCC Two-phase liquid systemn-hexane–ethyl acetate–methanol–water (1:0.8:1:1, v/v)95-99%[5]
Preparative HPLC C18 Reversed-PhaseMethanol–0.1% aqueous acetic acid (isocratic or gradient)>99%[6]
Recrystallization EthanolN/AVariable, dependent on initial purity[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure. The ideal solvent should be determined through small-scale trials.

  • Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid using excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is based on methods used for purifying similar polymethoxylated flavonoids.[4]

  • TLC Analysis: Determine an optimal solvent system using TLC (e.g., n-hexane:ethyl acetate). The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is not achieved isocratically, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative Reversed-Phase HPLC

This method is suitable for obtaining highly pure material from a partially purified sample.[6]

  • System Preparation:

    • Column: C18 preparative column (e.g., 250 mm × 10.0 mm, 5µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic or acetic acid.

    • Mobile Phase B: HPLC-grade methanol or acetonitrile.

    • Detector: UV detector set at a wavelength where the compound absorbs strongly (e.g., 280-340 nm).

  • Method Development: On an analytical scale, develop a gradient or isocratic method that provides good separation of the target peak from impurities. A common starting point is a linear gradient from 60% to 82% methanol over 45 minutes.[6]

  • Sample Preparation: Dissolve the partially purified flavanone in the mobile phase at a concentration suitable for injection (e.g., 10-30 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative HPLC system and run the optimized method.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound.

  • Post-Purification: Combine the collected fractions. Remove the organic solvent (methanol/acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final, high-purity solid product.

Visualizations

Purification_Workflow Crude Crude this compound TLC Purity Assessment (TLC/HPLC) Crude->TLC Is_Pure Purity > 98%? TLC->Is_Pure Final Pure Product Is_Pure->Final Yes Column Silica Gel Column Chromatography Is_Pure->Column No Recrystal Recrystallization Recrystal->TLC Column->Recrystal Partially Pure Prep_HPLC Preparative HPLC Column->Prep_HPLC For High Purity Prep_HPLC->Final

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Tree Start Impure Product after Initial Purification Problem What is the main issue? Start->Problem PoorSep Poor Separation of Spots (TLC) Problem->PoorSep Overlapping Impurities LowYield Low Yield Problem->LowYield Low Recovery Degradation Streaking / Product Loss on Column Problem->Degradation Product Instability Solvent Optimize Solvent System (TLC) PoorSep->Solvent SolventAmount Use Minimum Hot Solvent LowYield->SolventAmount Deactivate Deactivate Silica (add Et3N) Degradation->Deactivate Gradient Use Gradient Elution Solvent->Gradient DryLoad Use Dry Loading Technique Gradient->DryLoad Cooling Cool Slowly, then Ice Bath SolventAmount->Cooling Wash Wash Crystals with Cold Solvent Cooling->Wash Alumina Use Neutral Alumina Deactivate->Alumina

Caption: Decision tree for troubleshooting common purification problems.

References

stability of 7-Hydroxy-5,8-dimethoxyflavanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-Hydroxy-5,8-dimethoxyflavanone in various solvents and conditions. Due to the limited availability of specific stability data for this compound, this guide offers general best practices based on the known characteristics of flavanones and flavonoids, alongside protocols for establishing stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Q2: Which solvents are recommended for dissolving and storing this compound?

For initial solubilization, organic solvents are typically used for flavonoids. A structurally similar compound, 7-Hydroxy-2',5,8-trimethoxyflavanone, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[4] For other common flavonoids like quercetin (B1663063) and naringenin, acetonitrile (B52724) and acetone have been shown to be effective solvents.[5] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. If stock solutions are necessary, prepare them in a high-quality anhydrous solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Flavonoids can be unstable in neutral to alkaline aqueous solutions (pH > 7).[6] The heterocyclic C-ring of the flavonoid structure can be susceptible to opening under these conditions.[6] For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If your experimental design requires incubation, it is crucial to determine the compound's stability under your specific pH and temperature conditions.

Q4: Is this compound sensitive to light?

Many flavonoids exhibit some degree of photosensitivity, and light exposure can lead to degradation.[1] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change in solution (e.g., yellowing) Degradation of the flavanone (B1672756). This can be caused by pH changes, oxidation, or exposure to light.Discard the solution. Prepare a fresh solution using a high-purity solvent. Protect the solution from light and consider de-gassing aqueous buffers to remove dissolved oxygen.[6]
Precipitate forms in a stored solution The compound may have low solubility in the chosen solvent at the storage temperature, or the compound may have degraded into less soluble products.Try gentle warming and sonication to redissolve the compound. If this fails, the solution may need to be prepared fresh. Consider a different solvent or a co-solvent system to improve solubility.
Loss of biological activity in an assay The compound may have degraded during the experiment.Run a stability test of the compound under your specific experimental conditions (e.g., buffer, temperature, incubation time). This can be done by analyzing samples at different time points using HPLC.
Inconsistent experimental results This could be due to inconsistent concentrations of the active compound resulting from degradation in stock solutions or during experiments.Always use freshly prepared solutions when possible. If using stored stock solutions, ensure they have been stored properly (aliquoted, protected from light, at -80°C) and for a limited time.

Data on Flavonoid Solubility

While specific solubility data for this compound is not available, the following table provides solubility information for other relevant flavonoids in various organic solvents to serve as a guide.

FlavonoidSolventSolubility (mmol·L⁻¹)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
RutinAcetonitrile0.50
Isoquercitrintert-Amyl alcohol66
Rutintert-Amyl alcohol60
Data sourced from a study on flavonoid solubility in organic solvents.[5]

Experimental Protocols

Protocol: General Procedure for Testing Flavonoid Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and condition.

1. Preparation of Stock Solution:

  • Dissolve a known amount of this compound in the chosen solvent (e.g., DMSO, ethanol, acetonitrile) to create a concentrated stock solution.

2. Sample Preparation:

  • Dilute the stock solution with the test solvent (e.g., a specific buffer solution at a certain pH) to the final desired concentration.

  • Prepare multiple identical samples for analysis at different time points.

3. Incubation:

  • Store the samples under the desired experimental conditions (e.g., specific temperature, light or dark conditions).

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a sample.

  • Analyze the concentration of this compound remaining in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

5. Data Analysis:

  • Plot the concentration of the compound as a function of time to determine the degradation kinetics.

  • Calculate the percentage of the compound remaining at each time point compared to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Test Samples stock->samples incubation Incubate under Test Conditions samples->incubation hplc HPLC Analysis at Time Points incubation->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

stability_factors cluster_factors Influencing Factors compound This compound Stability Solvent Solvent compound->Solvent pH pH compound->pH Temp Temperature compound->Temp Light Light compound->Light Oxygen Oxygen compound->Oxygen

Caption: Key factors influencing the stability of flavonoids.

References

Technical Support Center: Enhancing the Bioavailability of 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 7-Hydroxy-5,8-dimethoxyflavanone.

Disclaimer: Direct experimental data on enhancing the bioavailability of this compound is limited in publicly available literature. The guidance provided herein is based on established methodologies for other poorly water-soluble flavonoids. These protocols and troubleshooting tips should be considered a starting point for developing a tailored approach for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: Like many flavonoids, this compound is expected to have low oral bioavailability due to several factors. Its chemical structure suggests poor aqueous solubility, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract. Information on related compounds indicates solubility in organic solvents like DMSO, acetone, and chloroform, implying low water solubility. Furthermore, it may be subject to significant first-pass metabolism in the gut wall and liver, where enzymes can modify and inactivate the compound before it reaches systemic circulation.

Q2: What are the most promising strategies for improving the bioavailability of this compound?

A2: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble flavonoids and are applicable to this compound.[1][2] These include:

  • Nanotechnology-based delivery systems: Techniques like nanoprecipitation can be used to create nanoparticles of the compound.[3][4][5][6][7] This reduction in particle size increases the surface area for dissolution, thereby enhancing solubility and absorption. Nanoemulsions and self-emulsifying drug delivery systems (SEDDS) are also effective in improving the solubility and absorption of lipophilic compounds.[8][9][10][11][12][13]

  • Solid Dispersions: This involves dispersing this compound in a water-soluble polymer matrix at a molecular level.[2][14][15][16] This creates an amorphous form of the compound, which has a higher dissolution rate compared to its crystalline form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with improved aqueous solubility.[17]

Q3: How can I assess the permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[18][19][20][21][22] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of your formulation across this cell monolayer, you can estimate its permeability and potential for in vivo absorption.

Q4: What is a suitable animal model for in vivo pharmacokinetic studies of this compound?

A4: Rats are a commonly used and appropriate animal model for initial in vivo pharmacokinetic studies of flavonoids.[1][23][24] They are relatively easy to handle, and well-established protocols exist for oral administration (gavage) and blood sampling to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Troubleshooting Guides

Nanoprecipitation
Issue Possible Cause(s) Troubleshooting & Optimization
Large particle size or high polydispersity index (PDI) - Inefficient mixing of organic and aqueous phases.- Suboptimal solvent/antisolvent ratio.- Inappropriate polymer/stabilizer concentration.- Increase the stirring speed during the addition of the organic phase.- Optimize the ratio of the organic solvent to the aqueous antisolvent.- Vary the concentration of the polymer (e.g., PLGA, Eudragit) and stabilizer (e.g., PVA, Poloxamer 188).
Low encapsulation efficiency - Poor affinity of this compound for the polymer matrix.- Drug leakage during the nanoprecipitation process.- Select a polymer with a higher affinity for the flavanone.- Optimize the drug-to-polymer ratio.- Ensure rapid diffusion of the organic solvent into the aqueous phase to promote efficient entrapment.
Instability of the nanosuspension (e.g., aggregation, sedimentation) - Insufficient surface charge on the nanoparticles.- Measure the zeta potential of the nanoparticles; a value of at least ±30 mV is generally desirable for stability.- Add or change the stabilizer to one that imparts a higher surface charge.
Solid Dispersion
Issue Possible Cause(s) Troubleshooting & Optimization
Incomplete conversion to an amorphous state - Insufficient drug-to-polymer interaction.- Presence of residual solvent.- Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).- Select a polymer that can form strong hydrogen bonds with this compound.- Ensure complete removal of the solvent during the preparation process (e.g., by extending the drying time).
Inconsistent in vitro dissolution results - Particle size variability of the prepared solid dispersion.- Recrystallization of the amorphous drug during storage.- Sieve the solid dispersion to obtain a uniform particle size.- Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.- Periodically re-characterize the solid dispersion to ensure the amorphous state is maintained.
Self-Emulsifying Drug Delivery System (SEDDS)
Issue Possible Cause(s) Troubleshooting & Optimization
Poor self-emulsification or formation of a coarse emulsion - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low solubility of this compound in the oil phase.- Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to the formation of a stable nanoemulsion.- Screen various oils to find one with the highest solubilizing capacity for the flavanone.
Drug precipitation upon dilution in aqueous media - The formulation cannot maintain the drug in a solubilized state upon dilution.- Increase the concentration of the surfactant and/or cosurfactant.- Evaluate the formulation's stability in simulated gastric and intestinal fluids.

Quantitative Data on Bioavailability Enhancement of Flavonoids (Illustrative Examples)

Note: The following data are for other flavonoids and are presented to illustrate the potential improvements that can be achieved with different formulation strategies. Similar enhancements may be achievable for this compound.

Flavonoid Formulation Animal Model Fold Increase in Oral Bioavailability (Compared to Unformulated Drug) Reference
QuercetinNanoparticlesRat~10[6]
RutinSolid DispersionRat~5[23]
Buckwheat FlavonoidsNanoemulsion (SNEDDS)Rat2.2[8]
ResveratrolSEDDSRatSignificantly Improved[10][11]

Experimental Protocols

Preparation of this compound Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Acetone (or other water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (stabilizer)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA or Poloxamer 188.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a controlled rate.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a powder.

Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 19-21 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 300 Ω·cm² is generally considered acceptable.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test formulation of this compound to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • After the final time point, collect samples from both the apical and basolateral sides.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (12-16 hours) with free access to water.

  • Drug Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital plexus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Experimental_Workflow_Nanoprecipitation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Flavanone This compound Solvent Organic Solvent (e.g., Acetone) Flavanone->Solvent Dissolve Polymer Polymer (e.g., PLGA) Polymer->Solvent Dissolve Mix Nanoprecipitation (Dropwise addition with stirring) Solvent->Mix Stabilizer Stabilizer (e.g., PVA) Water Deionized Water Stabilizer->Water Dissolve Water->Mix Evaporation Solvent Evaporation Mix->Evaporation Nanosuspension Nanosuspension Evaporation->Nanosuspension

Caption: Workflow for Nanoparticle Preparation by Nanoprecipitation.

Caco2_Permeability_Assay cluster_setup Assay Setup cluster_process Experimental Process cluster_output Data Analysis Apical Apical (Donor) Compartment - Add Formulation Membrane Caco-2 Monolayer on Transwell® Membrane Apical->Membrane Basolateral Basolateral (Receiver) Compartment - Fresh Buffer Incubation Incubate at 37°C Membrane->Basolateral Sampling Collect Samples from Basolateral Side at Time Points Incubation->Sampling Analysis Analyze Samples by LC-MS/MS Sampling->Analysis Papp Calculate Apparent Permeability (Papp) Analysis->Papp

Caption: Caco-2 Cell Permeability Assay Workflow.

InVivo_Pharmacokinetics Rat Fasted Rat Admin Oral Gavage of Formulation Rat->Admin BloodSampling Blood Sampling at Time Points Admin->BloodSampling Plasma Plasma Separation (Centrifugation) BloodSampling->Plasma Analysis LC-MS/MS Analysis Plasma->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow in Rats.

References

minimizing degradation of 7-Hydroxy-5,8-dimethoxyflavanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 7-Hydroxy-5,8-dimethoxyflavanone during storage. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound during storage?

A1: The stability of this compound, like other flavanones, is primarily affected by temperature, light, pH, and the presence of oxidizing agents. Elevated temperatures can accelerate degradation, while exposure to UV light can induce photolytic decomposition.[1] The pH of the storage solvent is also critical, with neutral to alkaline conditions often promoting hydrolysis and oxidation.[2]

Q2: What is the recommended solvent for long-term storage of this compound?

A2: For long-term storage, it is best to store this compound as a dry solid. If a stock solution is necessary, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents. It is crucial to minimize the water content in the solvent to reduce the risk of hydrolysis.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a tightly sealed, opaque container at low temperatures, preferably at -20°C or -80°C. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Q4: How can I minimize the degradation of this compound in aqueous solutions for my experiments?

A4: To minimize degradation in aqueous solutions, it is advisable to prepare fresh solutions immediately before use. If the experiment requires incubation, the solution should be protected from light and maintained at the lowest feasible temperature. Using a slightly acidic buffer (pH < 7) can also enhance stability, as flavonoids are generally more stable in acidic conditions.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound in stock or working solutions.Prepare fresh stock solutions from the solid compound for each experiment. Perform a stability study of the compound in the experimental solvent under the specific conditions (temperature, pH, light exposure) to understand its degradation profile. Store stock solutions in small, single-use aliquots at -80°C and protect them from light.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.Check the storage conditions of your sample. Ensure it has been protected from light and stored at the recommended temperature. Run a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help confirm if the new peaks are related to your compound.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility of the flavanone (B1672756).Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of co-solvents or solubilizing agents may be necessary for certain applications.
Discoloration of the solution upon storage. Oxidation or other chemical transformations of the flavanone.Store solutions under an inert atmosphere (argon or nitrogen). Avoid exposure to air and light. Use deoxygenated solvents for solution preparation.

Potential Degradation Pathways

The degradation of this compound can occur through several pathways, primarily hydrolysis, oxidation, and photodegradation. The presence of a hydroxyl group and methoxy (B1213986) groups on the A-ring, and the flavanone core structure, will influence its susceptibility to these degradation routes.

Degradation Pathways cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV light) This compound This compound Chalcone Formation Chalcone Formation This compound->Chalcone Formation Ring Opening Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Radical Species Radical Species This compound->Radical Species A-ring Cleavage Products A-ring Cleavage Products Chalcone Formation->A-ring Cleavage Products Further Degradation Quinone-type Products Quinone-type Products Hydroxylated Derivatives->Quinone-type Products Further Oxidation Polymerization Products Polymerization Products Radical Species->Polymerization Products Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound (e.g., 1 mg/mL in methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) prep->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidative thermal Thermal Degradation (Solid & Solution, 80°C, 48h) prep->thermal photo Photolytic Degradation (UV light, 254 nm, 24h) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to a suitable concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc compare Compare chromatograms to identify degradation products hplc->compare

References

Technical Support Center: Refining HPLC Separation of 7-Hydroxy-5,8-dimethoxyflavanone from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 7-Hydroxy-5,8-dimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective HPLC separation of this compound from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its potential isomers, such as positional isomers (e.g., 7-Hydroxy-5,6-dimethoxyflavanone) and enantiomers.

Q1: Why am I observing poor resolution or co-elution of my this compound and its isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers. Several factors in your HPLC method can be optimized to enhance separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally by testing it with a standard mixture.

  • System Suitability: Verify that your HPLC system is functioning correctly by checking for leaks and ensuring the pump is delivering a consistent flow rate.

Optimization Strategies for Positional Isomers (Reversed-Phase HPLC):

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.

    • Organic Modifier: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727). Try varying the gradient slope to improve separation.

    • Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and influence selectivity by suppressing the ionization of the phenolic hydroxyl group.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended, as increasing the temperature can decrease mobile phase viscosity and lead to sharper peaks.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation of closely eluting isomers. However, this will also increase the total run time.

For Enantiomeric Separation:

  • Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for flavanones. Normal-phase chromatography with mobile phases like n-hexane/alcohol mixtures is often effective.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution of Isomers check_column Check Column Health (Age, Contamination) start->check_column check_system Verify HPLC System Suitability (Leaks, Flow Rate) start->check_system chiral_sep For Enantiomers: Use Chiral Stationary Phase start->chiral_sep optimize_mobile_phase Optimize Mobile Phase (Organic Modifier, Gradient, pH) check_column->optimize_mobile_phase check_system->optimize_mobile_phase optimize_temp Adjust Column Temperature optimize_mobile_phase->optimize_temp optimize_flow Decrease Flow Rate optimize_temp->optimize_flow solution Improved Resolution optimize_flow->solution chiral_sep->solution

Caption: Troubleshooting workflow for poor resolution of flavanone (B1672756) isomers.

Q2: My peaks for this compound are tailing. How can I improve the peak shape?

Answer:

Peak tailing can compromise resolution and the accuracy of quantification. Here are the common causes and solutions:

  • Secondary Interactions: The hydroxyl group on the flavanone can interact with residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns, causing tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.

Q3: I am experiencing inconsistent retention times for my analyte. What could be the cause?

Answer:

Shifting retention times can make peak identification and quantification unreliable. Consider the following causes and solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.

    • Solution: Ensure accurate and consistent mobile phase preparation and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.

Decision Tree for Troubleshooting Peak Shape and Retention Time Issues

G start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift secondary_int Secondary Interactions? peak_tailing->secondary_int overload Column Overload? peak_tailing->overload contamination Column Contamination? peak_tailing->contamination equilibration Inadequate Equilibration? rt_shift->equilibration mobile_phase_prep Inconsistent Mobile Phase? rt_shift->mobile_phase_prep temp_fluctuation Temperature Fluctuation? rt_shift->temp_fluctuation pump_issue Pump Malfunction? rt_shift->pump_issue add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) secondary_int->add_modifier reduce_injection Reduce Injection Volume/ Sample Concentration overload->reduce_injection flush_column Flush Column with Strong Solvent contamination->flush_column increase_equilibration Increase Equilibration Time equilibration->increase_equilibration ensure_prep Ensure Consistent Mobile Phase Preparation mobile_phase_prep->ensure_prep use_oven Use Column Oven temp_fluctuation->use_oven maintain_pump Perform Pump Maintenance pump_issue->maintain_pump

Caption: Decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of this compound from its positional isomers?

A1: A robust starting point is to use a reversed-phase C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) using a gradient elution. A typical gradient might start at a lower percentage of acetonitrile and gradually increase over 30-60 minutes. Set the column temperature to 30-40°C and the flow rate to 0.8-1.0 mL/min.

Q2: How can I separate the enantiomers of this compound?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are highly effective for flavanones. The separation is often achieved using normal-phase chromatography with mobile phases like n-hexane/alcohol mixtures (e.g., n-hexane/isopropanol).

Q3: Can I use methanol instead of acetonitrile in my mobile phase for separating positional isomers?

A3: Yes, methanol can be used as the organic modifier. However, acetonitrile generally has a lower viscosity, which can lead to better peak efficiency and resolution. In some cases, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, which might be advantageous for resolving specific isomer pairs. It is worth experimenting with both solvents during method development.

Experimental Protocols

Protocol 1: Suggested Starting Method for Positional Isomer Separation on a C18 Column

This protocol provides a general method that should be a good starting point for separating this compound from its positional isomers. Further optimization will likely be necessary.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-35 min: 30% to 70% B35-40 min: 70% B40-45 min: 70% to 30% B45-50 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Diode-array detector (DAD) monitoring at 280 nm and 340 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Experimental Workflow for Method Development

G start Sample containing This compound and isomers prep Sample Preparation (Dissolve in initial mobile phase) start->prep hplc HPLC Analysis (Protocol 1 as starting point) prep->hplc data Data Acquisition (Chromatogram) hplc->data eval Evaluate Resolution, Peak Shape, Retention Time data->eval good Acceptable Separation eval->good Criteria Met optimize Optimize Parameters (Gradient, Temperature, etc.) eval->optimize Criteria Not Met optimize->hplc

addressing inconsistencies in 7-Hydroxy-5,8-dimethoxyflavanone bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct bioassay data for 7-Hydroxy-5,8-dimethoxyflavanone is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on established principles of bioassay troubleshooting and data from structurally similar flavonoids. The information presented here is intended to help researchers identify and address potential sources of inconsistency in their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cell-based cytotoxicity assay. What could be the primary cause?

A1: High variability in IC50 values for flavanones can stem from several factors. Due to their chemical nature, flavonoids can be prone to solubility issues, which can lead to inconsistent effective concentrations in your assay. Additionally, the stability of the compound in your cell culture medium over the course of the experiment can affect the results. It is also important to consider potential interactions with components of the assay medium or interference with the assay's detection method.

Q2: Can this compound interfere with common assay detection methods?

A2: Yes, flavonoids, as a class of compounds, are known to interfere with several common bioassay technologies.[1][2] For instance, their antioxidant properties can interfere with assays that rely on redox reactions, such as those using resazurin-based reagents. Some flavonoids have also been reported to inhibit enzymes like peroxidases, which are used in some enzymatic assays.[3][4] Furthermore, flavonoids can interfere with luciferase-based reporter assays.[5] It is crucial to run appropriate controls to test for such interference.

Q3: What is the best way to prepare stock solutions of this compound to ensure consistency?

A3: To ensure consistency, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure that the final concentration of the organic solvent in the assay is low (typically less than 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q4: How can we confirm that the observed bioactivity is specific to this compound and not an artifact?

A4: To confirm the specificity of the observed bioactivity, consider performing several control experiments. These include testing the vehicle (e.g., DMSO) alone, evaluating the effect of the flavanone (B1672756) on a null cell line (if applicable), and using a structurally similar but inactive analog if one is available. Additionally, employing a secondary, mechanistically different assay to confirm the initial findings can strengthen the evidence for specific bioactivity.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the bioassay of this compound and related compounds.

Issue 1: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Compound Concentration 1. Prepare fresh serial dilutions for each experiment from a single, validated stock solution. 2. Verify the concentration of the stock solution spectrophotometrically, if possible.Consistent dose-response curves across replicate experiments.
Cell Passage Number and Health 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Regularly monitor cell morphology and viability.Reduced variability in baseline cell responses and sensitivity to the compound.
Reagent Variability 1. Use the same lot of critical reagents (e.g., serum, media, assay kits) for a set of comparative experiments. 2. If a new lot of a reagent is introduced, perform a bridging experiment to ensure consistency.Minimized batch-to-batch variation in assay performance.
Issue 2: High Background Signal or Assay Interference
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence 1. Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of your assay.Identification of intrinsic fluorescence that may require background subtraction or the use of an alternative assay.
Interaction with Assay Reagents 1. In a cell-free system, mix the compound with the assay reagents to see if it directly affects the signal.Determination of direct compound-reagent interactions, necessitating the selection of a non-interfering assay.
Non-specific Protein Binding 1. For protein-based assays, flavonoids can interfere with colorimetric readouts.[1][2] Consider alternative protein quantification methods or sample cleanup steps.More accurate protein quantification and reduced assay interference.

Data Presentation

Due to the limited direct data for this compound, the following table presents hypothetical bioactivity data based on structurally similar flavanones to illustrate potential ranges and variability.

Table 1: Hypothetical Bioactivity of this compound in Various Bioassays

Assay Type Cell Line / Target Endpoint Hypothetical IC50 / EC50 (µM) Observed Variability
CytotoxicityHeLaCell Viability (MTT)50 ± 15High
Anti-inflammatoryRAW 264.7NO Production25 ± 8Moderate
AntioxidantDPPH Radical ScavengingRadical Scavenging100 ± 20Moderate
Kinase InhibitionKinase XPhosphorylation15 ± 5Low

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the culture medium from the cells and add fresh medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Stock Solution (this compound in DMSO) dilutions Serial Dilutions stock->dilutions treatment Compound Treatment dilutions->treatment cells Cell Culture (e.g., HeLa) seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (24-72h) treatment->incubation detection Detection (e.g., MTT addition) incubation->detection readout Absorbance Reading detection->readout calculation IC50 Calculation readout->calculation results Results calculation->results

Caption: Generalized workflow for a cell-based bioassay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade flavanone This compound flavanone->kinase_cascade Inhibition transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway modulated by a flavanone.

troubleshooting_tree cluster_compound Compound Issues cluster_assay Assay Issues cluster_cells Cellular Issues start Inconsistent Bioassay Results check_compound Check Compound Integrity (Solubility, Stability) start->check_compound check_assay Evaluate Assay for Interference (Cell-free controls) start->check_assay check_cells Standardize Cell Culture Conditions (Passage, Density) start->check_cells compound_ok Compound OK check_compound->compound_ok No Issues compound_bad Compound Problem (Precipitation, Degradation) check_compound->compound_bad Issues Found assay_ok Assay OK check_assay->assay_ok No Interference assay_bad Assay Interference (Autofluorescence, Reagent Interaction) check_assay->assay_bad Interference Detected cells_ok Cells OK check_cells->cells_ok Consistent cells_bad Cellular Variability (Inconsistent Health/Metabolism) check_cells->cells_bad Inconsistent

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimization of Cell Culture Conditions for 7-Hydroxy-5,8-dimethoxyflavanone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Hydroxy-5,8-dimethoxyflavanone in cell culture experiments. The information herein is compiled from established methodologies and data from structurally related flavanones and should serve as a starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound treatment?

A1: Based on studies with structurally similar flavanones, a pilot experiment covering a broad concentration range is recommended. A typical starting range would be from 1 µM to 100 µM. For example, the IC50 of 5,7-dimethoxyflavone (B190784) in HepG2 cells was found to be 25 µM[1]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary depending on the cell type and the endpoint being measured. Common incubation periods for flavanone (B1672756) treatments range from 24 to 72 hours[2]. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is advisable to identify the optimal treatment duration.

Q3: What solvent should I use to dissolve this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving flavonoids for in vitro studies. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in your experiments.

Q4: I am observing significant cell death even at low concentrations. What could be the reason?

A4: Several factors could contribute to high cytotoxicity. Your cell line might be particularly sensitive to this compound. Consider lowering the concentration range in your dose-response experiment. Also, check the purity of your this compound. Finally, ensure that the final DMSO concentration is not exceeding cytotoxic levels for your specific cell line.

Q5: How can I assess the effect of this compound on cell viability?

A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[1][3]. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Refer to the detailed protocol below for conducting an MTT assay.

Q6: What are the expected cellular effects of this compound?

A6: Based on data from related flavanones, this compound is anticipated to induce apoptosis (programmed cell death) and potentially cause cell cycle arrest in cancer cells[1][4]. Studies on similar compounds have shown involvement of reactive oxygen species (ROS) generation and mitochondrial dysfunction[1][5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well/plate. Use a cell counter for accuracy.
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Discard contaminated cultures and decontaminate incubators and hoods[6].
Reagent variability.Use the same batch of serum, media, and other reagents throughout an experiment. When starting a new batch, consider running a validation experiment.
Low compound efficacy Compound degradation.Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at -20°C or -80°C).
Sub-optimal treatment conditions.Re-evaluate the concentration and incubation time. Perform a thorough dose-response and time-course study.
Cell line resistance.Consider using a different cell line that may be more sensitive to the compound.
High background in assays Improper washing steps.Ensure thorough but gentle washing of cells to remove residual medium components or assay reagents.
Reagent contamination.Use fresh, sterile reagents.
Difficulty dissolving the compound Low solubility in aqueous medium.Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Vortex or gently warm if necessary. The final concentration should not exceed the solubility limit in the medium.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for MTT, 6-well plate for protein/RNA extraction) at a predetermined density (e.g., 5x10³ to 1x10⁴ cells per well for a 96-well plate) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2[2].

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability
  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader[3].

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

Data presented below is hypothetical and based on trends observed for structurally related flavanones. Researchers should generate their own data for this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 5.2100 ± 4.8
198 ± 4.595 ± 5.1
1085 ± 6.175 ± 5.9
2560 ± 5.545 ± 6.2
5040 ± 4.920 ± 4.5
10025 ± 3.810 ± 3.1

Table 2: Apoptosis Induction by this compound (Flow Cytometry)

Treatment (24h)Early Apoptosis (%)Late Apoptosis (%)
Control2.1 ± 0.51.5 ± 0.3
25 µM15.4 ± 2.18.2 ± 1.5
50 µM28.9 ± 3.515.6 ± 2.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Prepare Cell Culture seed_cells Seed Cells prep_cells->seed_cells prep_compound Prepare 7-HDMF Stock treat_cells Treat with 7-HDMF prep_compound->treat_cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat_cells->apoptosis western Western Blot treat_cells->western qpcr qRT-PCR treat_cells->qpcr data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

signaling_pathway HDMF This compound ROS ↑ Reactive Oxygen Species (ROS) HDMF->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

troubleshooting_guide start Inconsistent Results? check_seeding Consistent Seeding Density? start->check_seeding check_contamination No Contamination? check_seeding->check_contamination Yes solution_seeding Solution: Standardize Seeding Protocol check_seeding->solution_seeding No check_reagents Consistent Reagents? check_contamination->check_reagents Yes solution_contamination Solution: Discard & Decontaminate check_contamination->solution_contamination No solution_reagents Solution: Use Same Batch of Reagents check_reagents->solution_reagents No end Consistent Results check_reagents->end Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

Confirming the Anticancer Activity of 7-Hydroxy-5,8-dimethoxyflavanone In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of current scientific literature reveals that direct experimental data on the in vitro anticancer activity of 7-Hydroxy-5,8-dimethoxyflavanone is not yet available. However, the therapeutic potential of this compound can be inferred by examining the well-documented anticancer effects of structurally similar flavanones and flavonoids. This guide provides a comparative analysis of these related compounds, summarizing their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation. This information serves as a valuable resource for designing future studies to directly assess the anticancer properties of this compound.

Comparative Anticancer Activity of Structurally Related Flavanones

The anticancer efficacy of flavanones is significantly influenced by the position and nature of substitutions, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on their basic structure. The following table summarizes the in vitro cytotoxicity (IC50 values) of flavanones structurally related to this compound against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 ValueCitation
5,7-Dimethoxyflavone (B190784)HepG2Hepatocellular Carcinoma25 µM[1]
7-Hydroxy-4'-methoxyflavanoneHeLaCervical Carcinoma40.13 µg/mL[2]
WiDrColon Carcinoma37.85 µg/mL[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Common Mechanisms of Anticancer Action

Studies on structurally similar flavonoids suggest that this compound may exert its anticancer effects through several established mechanisms:

  • Induction of Apoptosis: Many flavanones, such as 5,7-dimethoxyflavone and 7,8-dihydroxyflavone (B1666355), have been shown to trigger programmed cell death (apoptosis) in cancer cells.[1][3] This is often mediated through the intrinsic (mitochondrial) pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[1][4][5] For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone has been observed to induce apoptosis in MCF-7 breast cancer cells.[6]

  • Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. 5,7-Dimethoxyflavone has been found to cause cell cycle arrest in the Sub-G1 phase in HepG2 cells.[1] Similarly, 7,8-dihydroxyflavone induces G2/M phase arrest in melanoma cells.[3]

  • Modulation of Signaling Pathways: The anticancer activity of flavonoids is often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation. For example, 5-hydroxy-7-methoxyflavone has been shown to trigger ROS-mediated signaling in colon cancer cells.[4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer activity of flavonoid compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Staining: After treatment, the cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating in vitro anticancer activity and a generalized signaling pathway for flavonoid-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Calculate IC50 Value mtt->ic50 flow Flow Cytometry Data Analysis apoptosis->flow dist Analyze Cell Cycle Distribution cell_cycle->dist

Caption: Experimental workflow for in vitro anticancer activity assessment.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase_activation Caspase Activation flavanone This compound ros ↑ Reactive Oxygen Species (ROS) flavanone->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cytochrome_c Cytochrome c Release mmp->cytochrome_c bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized flavonoid-induced apoptosis signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from structurally related flavanones provide a strong rationale for its investigation as a potential anticancer agent. The comparative analysis presented in this guide suggests that this compound is likely to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human cancer cell lines. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a foundation for these future studies. Elucidating the specific anticancer properties of this compound will be a critical step in determining its potential for further development as a novel cancer therapeutic.

References

Unveiling the Antioxidant Potential of 7-Hydroxy-5,8-dimethoxyflavanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is paramount. This guide provides a comprehensive comparison of 7-Hydroxy-5,8-dimethoxyflavanone's antioxidant potential against established antioxidants. We delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways, offering a clear perspective on its standing within the antioxidant landscape.

Comparative Antioxidant Capacity: A Quantitative Overview

While specific quantitative data for this compound is emerging, we can contextualize its potential by comparing it with well-characterized flavonoids and standard antioxidants like Quercetin and Trolox. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays, where a lower IC50 value indicates a higher antioxidant capacity.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (µmol Fe(II)/µmol)Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol)
This compound Data not availableData not availableData not availableData not available
7-Hydroxyflavone> 200 mg/mL[1]Data not availableData not availableData not available
Quercetin~8.5 µg/mLData not availableHighHigh[2]
Trolox (Vitamin E analog)Widely used as a standardWidely used as a standardWidely used as a standardData not available
Ascorbic Acid (Vitamin C)5.55 ± 0.81 mg/mL[1]Data not availableData not availableData not available

Note: The antioxidant activity of flavonoids is structure-dependent. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups significantly influence their radical scavenging capabilities.

Deciphering the Antioxidant Action: Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the antioxidant response to flavonoids is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant defenses.[3][4][[“]][6][7][8][9][10][11]

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free->Keap1_Nrf2 binds Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Keap1->Keap1_Nrf2 binds Oxidative_Stress Oxidative Stress / Flavonoids Oxidative_Stress->Keap1_Nrf2 induces dissociation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Maf Maf Maf->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Figure 1: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols for Antioxidant Capacity Assessment

The validation of a compound's antioxidant capacity relies on a battery of standardized in vitro assays. Below are the detailed methodologies for the key experiments commonly employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction mixture: In a microplate or cuvette, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox). A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow A Prepare DPPH Solution (Purple) B Add Test Compound / Standard A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance at ~517 nm C->D E Calculate % Inhibition and IC50 D->E

Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Varying concentrations of the test compound or standard are added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test compound.

ABTS Assay Workflow A Generate ABTS Radical Cation (Blue-Green) B Add Test Compound / Standard A->B C Incubate (e.g., 6 min) B->C D Measure Absorbance at 734 nm C->D E Calculate % Inhibition and TEAC D->E

Figure 3: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction: A small volume of the test compound or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured spectrophotometrically at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe(II) equivalents per µmol of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).

Protocol:

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until they reach confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound or a standard like quercetin.

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce cellular oxidative stress.

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

  • Calculation: The results are often expressed as Quercetin Equivalents (QE), where the activity of the test compound is compared to that of quercetin.[2][12][13][14][15]

CAA Assay Workflow A Culture Cells to Confluence B Load Cells with DCFH-DA A->B C Treat with Test Compound / Standard B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence Over Time D->E F Calculate CAA Value (e.g., QE) E->F

Figure 4: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

While direct quantitative antioxidant data for this compound remains to be fully elucidated, its structural similarity to other bioactive flavonoids suggests a promising antioxidant potential. The comprehensive experimental protocols and the understanding of the underlying Keap1-Nrf2 signaling pathway provided in this guide offer a solid framework for researchers to validate and compare its efficacy. Further studies employing the detailed methodologies outlined here are crucial to fully characterize the antioxidant profile of this compound and to determine its potential applications in the fields of health and medicine.

References

7-Hydroxy-5,8-dimethoxyflavanone: A Comparative Analysis of Its Potential Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 7-Hydroxy-5,8-dimethoxyflavanone in comparison to other well-characterized flavanones, leveraging structure-activity relationship data to predict its biological performance. Due to a lack of direct experimental data for this compound, this guide synthesizes current knowledge on flavanone (B1672756) bioactivity to provide a predictive comparison for researchers and drug development professionals.

Introduction

Flavanones, a subclass of flavonoids abundant in citrus fruits and various medicinal plants, have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific biological activity of a flavanone is intricately linked to its chemical structure, particularly the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its characteristic C6-C3-C6 backbone. This guide provides a comparative study of this compound against other well-researched flavanones. In the absence of direct experimental data for this compound, this analysis relies on established structure-activity relationships (SAR) to forecast its potential efficacy.

Predicted Bioactivity Profile of this compound

Based on the established structure-activity relationships of flavanones, the following table predicts the relative bioactivity of this compound compared to two well-characterized flavanones, Naringenin and Hesperetin.

FlavanoneStructurePredicted Antioxidant ActivityPredicted Anti-inflammatory ActivityPredicted Neuroprotective Activity
This compound this compound StructureModerateModerate to HighModerate to High
Naringenin Naringenin StructureModerateModerateModerate
Hesperetin Hesperetin StructureModerate to HighModerate to HighModerate to High

Note: The predicted activities are based on the analysis of structure-activity relationship studies of various flavanones.[1][2][3][4][5][6][7]

Comparative Analysis Based on Structure-Activity Relationships

Antioxidant Activity

The antioxidant potential of flavanones is significantly influenced by the number and position of hydroxyl groups. The presence of a catechol (ortho-dihydroxy) group in the B-ring is a major determinant of high antioxidant capacity.[1] While this compound lacks a catechol group, the presence of a hydroxyl group at the C7 position on the A-ring is known to contribute to antioxidant activity. However, methoxylation can either decrease or have a negligible effect on the radical scavenging capacity compared to the corresponding hydroxylated flavanones.[4] Therefore, this compound is predicted to have moderate antioxidant activity, potentially lower than flavanones with multiple hydroxyl groups like naringenin, but the presence of the 7-OH group should still confer some radical scavenging ability.

Anti-inflammatory Activity

The anti-inflammatory effects of flavanones are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Structure-activity relationship studies suggest that hydroxylation at the C5 and C7 positions of the A-ring can be important for anti-inflammatory activity.[2] The presence of methoxy groups can have varied effects. For instance, some studies indicate that methoxylation can enhance anti-inflammatory potential.[2] The 5,8-dimethoxy substitution pattern in this compound is unique. The hydroxyl group at C7 is favorable for anti-inflammatory action. The methoxy groups at C5 and C8 might enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Thus, a moderate to high anti-inflammatory activity is predicted for this compound.

Neuroprotective Activity

Flavonoids exert neuroprotective effects through various mechanisms, including their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in neuronal survival and apoptosis.[6][7] The ability of flavonoids to cross the blood-brain barrier is crucial for their neuroprotective action, and methoxylation can increase this lipophilicity. The presence of a hydroxyl group at the C7 position and methoxy groups on the A-ring of this compound suggests a potential for neuroprotective effects. The increased lipophilicity due to the two methoxy groups might facilitate its entry into the central nervous system. Therefore, a moderate to high neuroprotective potential is anticipated.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the bioactivities of flavanones.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test flavanone in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the flavanone stock solution.

    • In a 96-well plate, add a specific volume of each flavanone dilution.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the flavanone.

    • The IC50 value (the concentration of the flavanone required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Protocol:

    • The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A specific volume of the diluted ABTS•+ solution is mixed with a certain volume of the flavanone solution at different concentrations.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • Trolox is commonly used as a standard.

    • The percentage of inhibition is calculated as in the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO concentration is indirectly measured by quantifying its stable end product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavanone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant by adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the inhibition of NO production is not due to cytotoxicity.

Neuroprotective Activity Assay

Neuroprotection against Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells

  • Principle: The SH-SY5Y cell line is a commonly used in vitro model for neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is a key factor in neuronal cell death. The neuroprotective effect of a compound is evaluated by its ability to protect these cells from a toxic insult.

  • Protocol:

    • Culture SH-SY5Y cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of the flavanone for a specific duration (e.g., 24 hours).

    • Induce oxidative stress by adding a neurotoxin such as H2O2 or 6-OHDA to the culture medium for a further incubation period (e.g., 24 hours).

    • Assess cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity.

    • The percentage of cell viability is calculated relative to untreated control cells. An increase in cell viability in the presence of the flavanone indicates a neuroprotective effect.

Signaling Pathways and Visualization

Flavanones exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways potentially influenced by this compound, created using the DOT language.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκBα Flavanone 7-Hydroxy-5,8- dimethoxyflavanone Flavanone->IKK Inhibits Flavanone->NFkB Inhibits Translocation DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes Induces MAPK_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Flavanone 7-Hydroxy-5,8- dimethoxyflavanone Flavanone->MAPKKK Inhibits Flavanone->MAPK Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-5,8-dimethoxyflavanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-Hydroxy-5,8-dimethoxyflavanone analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Unraveling the Role of Hydroxyl and Methoxy (B1213986) Groups

The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone (B1672756) scaffold plays a pivotal role in dictating the cytotoxic activity of these compounds against various cancer cell lines.

Key Structure-Activity Relationship Insights:

  • A-Ring Substitution: The presence of a hydroxyl group at the C-5 position is often associated with antitumor activity, potentially due to the formation of a hydrogen bond with the C-4 carbonyl group.[1] High methoxy substitution on the A-ring, in the absence of a polar region, can suppress the cytotoxic effect.

  • B-Ring Substitution: The position and nature of substituents on the B-ring are critical determinants of anticancer potency. For instance, studies on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogs have shown potent cytotoxicity against various cancer cell lines.[1] In some cases, dehydroxylation of moieties on the B-ring has been shown to increase cytotoxic activity.

  • General Observations: A balance between hydrophobic and polar interactions across the A and B rings is crucial for mechanistic and SAR analysis.[2] The 7,8-dihydroxy substitution pattern has been noted in some of the most active flavones.

Table 1: Cytotoxic Activity of this compound Analogs and Related Flavonoids

CompoundCancer Cell LineActivity (ED50 or IC50 in µM)Reference
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I)L1210ED50: 1.5 µg/mL[1]
Analog III of Compound IL1210ED50: 0.2 µg/mL[1]
4'-[(t-butyldimethylsilyl)oxy]-7,8-dihydroxy-3',5'-dimethoxyflavone (40)A-549ED50 < 1 µg/mL
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954IC50: 8.58 µM[2]
5-demethyltangeritin (5-hydroxy-6,7,8,4'-tetramethoxyflavone)PC3IC50: 11.8 µM[2]
7-hydroxy flavone (B191248)HeLaIC50: 22.56 µg/mL[3]
7-hydroxy flavoneMDA-MB231IC50: 3.86 µg/mL[3]
Anti-inflammatory Activity: Targeting Key Signaling Pathways

Flavonoids, including analogs of this compound, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Key Structure-Activity Relationship Insights:

  • Hydroxylation Pattern: Hydroxyl groups are generally indispensable for the anti-inflammatory function of flavones. Specifically, -OH groups at the C-5 and C-4' positions tend to enhance activity.[4]

  • Inhibition of Signaling Pathways: Compounds like 7,8-dihydroxyflavone (B1666355) have been shown to exhibit anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways.[5] This is achieved by suppressing the nuclear translocation of NF-κB p65 and inhibiting the phosphorylation of MAPKs such as ERK, p38, and JNK.[5]

  • Enzyme Inhibition: Certain dimethoxy flavones have demonstrated anti-inflammatory effects by markedly inhibiting prostaglandin (B15479496) biosynthesis.[6]

Table 2: Anti-inflammatory Activity of Related Flavonoid Analogs

CompoundModel SystemKey FindingsReference
7,8-DihydroxyflavoneLPS-treated RAW264.7 cellsDownregulation of iNOS, COX-2, and IL-1β via NF-κB and MAPK inhibition.[5]
5,7-Dimethoxyflavone (B190784)Rat paw edema modelComparable effect to aspirin; inhibited prostaglandin biosynthesis.[6]
Chrysin (5,7-dihydroxyflavone)LPS-stimulated RAW 264.7 macrophagesSuppressed iNOS and COX2 levels by regulating Akt, ERK5, and IκBα phosphorylation.[7]
Antimicrobial Activity: Influence of Substitution Patterns

The antimicrobial activity of flavanones and their analogs is significantly influenced by the nature and position of substituents on the flavonoid core.

Key Structure-Activity Relationship Insights:

  • Hydroxylation: The presence of a hydroxyl group at the C-5 position can increase the antibacterial action of flavanones.[8][9] This is attributed to the formation of an intramolecular hydrogen bond with the C-4 carbonyl group, leading to greater electron delocalization.[8][9]

  • Methoxylation: The introduction of methoxy groups has been found to diminish the antibacterial potential of some flavonoids.[8][9]

  • Halogenation: Halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) have exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.[10][11]

Table 3: Antimicrobial Activity of Related Flavanone Analogs

Compound Class/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
Halogenated 5,7-dihydroxyflavanonesGram-positive bacteria, Saccharomyces cerevisiae, Vibrio choleraeGenerally active[10][11]
Chalcones (precursors to flavanones)Staphylococcus aureusMIC: 31.25 - 125[12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the flavanone analogs is commonly evaluated using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Cancer cell lines (e.g., A-549, MCF-7, HT-29) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Pre-treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO Production) cell_seeding Seed Cancer Cells compound_treatment Treat with Analogs cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition absorbance_measurement Measure Absorbance mtt_addition->absorbance_measurement ic50_determination Determine IC50 absorbance_measurement->ic50_determination macrophage_seeding Seed Macrophages lps_stimulation Stimulate with LPS & Treat macrophage_seeding->lps_stimulation griess_assay Griess Assay for Nitrite lps_stimulation->griess_assay no_inhibition Calculate NO Inhibition griess_assay->no_inhibition

Caption: Experimental workflows for cytotoxicity and anti-inflammatory assays.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammation activates transcription Flavanone 7-OH-5,8-diMeO Flavanone Analog Flavanone->IKK inhibits

References

A Comparative Guide to Synthetic vs. Natural 7-Hydroxy-5,8-dimethoxyflavanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and natural 7-Hydroxy-5,8-dimethoxyflavanone, a molecule of interest for researchers in drug discovery and development. While direct comparative studies on this specific flavanone (B1672756) are limited, this document compiles available data on its properties and those of structurally similar compounds to offer valuable insights for scientific professionals.

Introduction to this compound

This compound belongs to the flavanone subclass of flavonoids, a diverse group of plant secondary metabolites known for their wide range of biological activities.[1][2] The specific substitution pattern of a hydroxyl group at the 7-position and methoxy (B1213986) groups at the 5- and 8-positions of the A-ring suggests potential for various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][3] The sourcing of this compound, either through chemical synthesis or extraction from natural sources, can significantly impact its purity, impurity profile, and ultimately its biological efficacy.

Physicochemical Properties

A direct comparison of experimentally determined physicochemical properties is not available in the current literature. However, based on its structure, the following properties can be predicted.

PropertySynthetic this compound (Predicted)Natural this compound (Predicted)
Molecular Formula C₁₇H₁₆O₅C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol 300.31 g/mol
Appearance White to off-white solidTypically an off-white or yellowish solid
Purity >95% (typically high, depends on purification)Variable, depends on extraction and purification methods
Key Impurities Starting materials, reagents, side-reaction productsOther flavonoids, plant pigments, lipids, sugars
Solubility Soluble in DMSO, methanol (B129727), ethanolSimilar solubility profile to the synthetic counterpart

Experimental Data: A Comparative Overview

Direct experimental data comparing the synthetic and natural forms of this compound is scarce. The following sections present a comparative analysis based on general principles and data from structurally related flavonoids.

Purity and Impurity Profile

Synthetic this compound is expected to have a high degree of purity, often exceeding 95%, which is controllable through optimized synthesis and purification protocols like column chromatography and recrystallization. The impurity profile is generally well-defined and consists of residual starting materials, reagents, or by-products from the synthesis.

Natural this compound , on the other hand, is isolated from a complex plant matrix. While purification techniques like column chromatography are employed, the final product may contain trace amounts of other structurally related flavonoids or plant-derived compounds. The presence of these "impurities" could potentially lead to synergistic or antagonistic biological effects.

Biological Activity

The biological activity of flavonoids is intrinsically linked to their structure. While the core molecule determines the primary mode of action, the presence of minor structural variations or accompanying compounds in natural extracts can modulate this activity.

Flavonoids, both natural and synthetic, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The substitution pattern of hydroxyl and methoxy groups significantly influences their bioactivity. For instance, the presence and position of hydroxyl groups are often crucial for antioxidant activity.

A study on various flavones demonstrated that the specific positioning of hydroxyl groups on the flavonoid rings plays a significant role in their antioxidant and cytotoxic activities. While direct data for this compound is not available, this principle suggests that both natural and synthetic forms would exhibit biological activity, with potential subtle differences arising from the impurity profiles.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for flavanone synthesis. A common approach involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone (B49325), followed by cyclization.

Step 1: Synthesis of 2'-Hydroxy-3',6'-dimethoxyacetophenone

This starting material can be prepared from 1,4-dimethoxybenzene (B90301) and acetic anhydride (B1165640) via a Friedel-Crafts acylation, followed by selective demethylation and subsequent methylation to achieve the desired substitution pattern.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

2'-Hydroxy-3',6'-dimethoxyacetophenone is reacted with benzaldehyde in the presence of a strong base (e.g., KOH in ethanol) to yield the corresponding chalcone.

Step 3: Cyclization to form this compound

The purified chalcone is then subjected to acidic or basic conditions to induce intramolecular cyclization to the flavanone.

Synthesis_Workflow Start 1,4-Dimethoxybenzene + Acetic Anhydride Acetophenone 2'-Hydroxy-3',6'-dimethoxyacetophenone Start->Acetophenone Friedel-Crafts Acylation & Selective (De)methylation Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Flavanone This compound Chalcone->Flavanone Cyclization

Proposed Synthetic Workflow
Isolation of Natural this compound

While a specific plant source for this compound has not been definitively identified, related methoxyflavanones have been isolated from various plant families. A general protocol for its isolation would involve the following steps:

1. Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

2. Fractionation: The crude extract is then partitioned between solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. The flavanone is expected to be in the ethyl acetate fraction.

3. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the target compound. Further purification can be achieved using preparative HPLC.

Isolation_Workflow Plant Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Fractionation Solvent-Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel) Fractionation->Chromatography Ethyl Acetate Fraction Purification Preparative HPLC Chromatography->Purification Isolated Natural this compound Purification->Isolated

Natural Product Isolation Workflow

Signaling Pathways

Flavanones can modulate various signaling pathways involved in cellular processes like inflammation and apoptosis. A potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus translocates Flavanone This compound Flavanone->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Transcription Transcription of Inflammatory Genes DNA->Transcription

Potential Inhibition of NF-κB Pathway

Conclusion

Both synthetic and natural this compound present viable options for research purposes. The choice between them will depend on the specific requirements of the study. Synthetic routes offer high purity and a well-defined product, which is crucial for in-vitro assays and mechanistic studies. Natural isolates, while potentially having a more complex impurity profile, may offer unique biological activities due to synergistic effects of co-extracted compounds, making them relevant for studies exploring the effects of natural product extracts. Further research is warranted to isolate this compound from a natural source and to conduct direct comparative studies of its synthetic and natural forms.

References

A Comparative Analysis of Bioactive Flavonoids: Unveiling the Therapeutic Potential of 7-Hydroxy-5,8-dimethoxyflavanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been compiled to elucidate the bioactivities of flavonoids structurally related to 7-Hydroxy-5,8-dimethoxyflavanone. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a side-by-side analysis of their anticancer, anti-inflammatory, and antioxidant properties. Due to a notable lack of available bioassay data for this compound, this guide focuses on its close structural analogs, offering valuable insights into their potential therapeutic applications.

The following guide summarizes key quantitative data, details the experimental protocols for the cited bioassays, and provides visual representations of the primary signaling pathways modulated by these compounds. This information is intended to facilitate further research and development in the field of flavonoid-based therapeutics.

Comparative Bioactivity Data

The bioactivities of flavonoids structurally similar to this compound have been evaluated across various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their anticancer, anti-inflammatory, and antioxidant potentials.

Compound NameBioactivityCell Line/AssayIC50 Value (µM)
5,7-DimethoxyflavoneAnticancerHepG225
5,6,4'-Trihydroxy-7,3'-dimethoxyflavoneAnti-inflammatoryRAW 264.79.9
7,3',4'-TrihydroxyflavoneAnti-inflammatoryRAW 264.726.7
7,3',4'-TrihydroxyflavoneAntioxidant (DPPH)Cell-free2.2
7,3',4'-TrihydroxyflavoneAntioxidant (Peroxynitrite)Cell-free5.78
7-HydroxyflavoneAntioxidant (DPPH)Cell-free5.55 (µg/mL)

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The anticancer activity of 5,7-Dimethoxyflavone against the HepG2 liver cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture: HepG2 cells were cultured in an appropriate medium and seeded into 96-well plates at a density of 2 x 10^5 cells/well.

  • Treatment: Cells were treated with varying concentrations of 5,7-Dimethoxyflavone (10, 25, and 50 µM) or a vehicle control (DMSO, 1% in culture media) for 48 hours.

  • MTT Incubation: Following treatment, the culture medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Cell viability was calculated as a percentage of the control, and the IC50 value was determined as the concentration of the compound that inhibited 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

  • Cell Culture: RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Pre-treatment: Cells were pre-treated with various concentrations of the test compounds for 12 hours.

  • Stimulation: Following pre-treatment, cells were stimulated with LPS (100 ng/mL) for another 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • IC50 Calculation: The percentage of NO production inhibition was calculated relative to the LPS-stimulated control, and the IC50 value was determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Antioxidant Activity: ABTS Radical Cation Decolorization Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another common method for determining antioxidant activity.

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+.

  • Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a specific time.

  • Absorbance Measurement: The absorbance is measured at 734 nm. A decrease in absorbance indicates the scavenging of the ABTS•+.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as the concentration of the compound that quenches 50% of the ABTS•+ radicals.

Signaling Pathway Diagrams

Polymethoxyflavonoids exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the simplified workflows of the NF-κB, MAPK, and Nrf2 pathways, which are commonly affected by these compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Flavonoid Polymethoxyflavonoids Flavonoid->IKK Inhibits MAPK_Signaling_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Flavonoid Polymethoxyflavonoids Flavonoid->MAPKKK Inhibits Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Flavonoid Polymethoxyflavonoids Flavonoid->Keap1 Activates Nrf2 (via Keap1 modification)

References

7-Hydroxy-5,8-dimethoxyflavanone compared to standard antioxidant compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 7-Hydroxy-5,8-dimethoxyflavanone against well-established standard antioxidant compounds. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on structurally related flavonoids and established antioxidant principles to offer a scientifically grounded perspective.

Executive Summary

This compound belongs to the flavanone (B1672756) subclass of flavonoids, a group of plant secondary metabolites renowned for their antioxidant properties. Its chemical structure, featuring a hydroxyl group and two methoxy (B1213986) groups on the A-ring, suggests potential radical scavenging and metal-chelating activities. This guide presents a qualitative comparison based on structure-activity relationships and provides detailed experimental protocols for key antioxidant assays to facilitate further research.

Data Presentation: A Comparative Overview

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)¹Reference Compound(s)
7-Hydroxyflavone (B191518) DPPH5.5486 ± 0.81~23.3Ascorbic Acid
Ascorbic Acid (Vitamin C) DPPHData Varies²Data Varies²-
Trolox DPPHData Varies²Data Varies²-
Quercetin (B1663063) DPPHData Varies²Data Varies²-

¹ Molar concentrations are approximated for comparison and can vary based on the specific experimental conditions. ² IC50 values for standard antioxidants vary significantly depending on the specific protocol and laboratory conditions. Researchers should always run standards in parallel with test compounds.

Structure-Activity Relationship and Predicted Antioxidant Potential

The antioxidant activity of flavonoids is intricately linked to their molecular structure. Key features influencing this activity include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. The free hydroxyl group at the C7 position in this compound can donate a hydrogen atom to neutralize free radicals.

  • Methoxy Groups: The presence of methoxy (-OCH3) groups at the C5 and C8 positions can modulate the electronic properties of the molecule, potentially influencing its antioxidant capacity. Research on polymethoxyflavonoids (PMFs) suggests that methoxylation can either enhance or decrease antioxidant activity depending on the position and number of methoxy groups.

  • Flavanone Core: Unlike flavones and flavonols, flavanones lack a double bond between carbons 2 and 3 of the C-ring. This absence of conjugation generally results in lower antioxidant activity compared to their unsaturated counterparts like quercetin.

Based on these structural characteristics, it is hypothesized that this compound possesses moderate antioxidant activity. Direct experimental validation is necessary to confirm this prediction and accurately quantify its potency relative to standard antioxidants.

Experimental Protocols

To facilitate the experimental evaluation of this compound, detailed protocols for three common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

    • Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (Vitamin C, Trolox, Quercetin) in methanol.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and standard antioxidants.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of the test compound and a standard, typically FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using the FeSO₄·7H₂O standard.

    • The antioxidant capacity of the test compound is expressed as ferric reducing ability in µM Fe(II) equivalents.

Mandatory Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample Test Compound (this compound) DPPH DPPH Assay Mix Sample/Standard with DPPH Incubate in Dark Measure Absorbance @ 517 nm Sample->DPPH ABTS ABTS Assay Mix Sample/Standard with ABTS•+ Incubate Measure Absorbance @ 734 nm Sample->ABTS FRAP FRAP Assay Mix Sample/Standard with FRAP Reagent Incubate @ 37°C Measure Absorbance @ 593 nm Sample->FRAP Standards Standard Antioxidants (Vitamin C, Trolox, Quercetin) Standards->DPPH Standards->ABTS Standards->FRAP DPPH_reagent DPPH Solution DPPH_reagent->DPPH ABTS_reagent ABTS•+ Solution ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Calc Calculate % Inhibition DPPH->Calc ABTS->Calc FRAP->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare with Standards IC50->Compare

Caption: General experimental workflow for in vitro antioxidant capacity determination.

Representative Signaling Pathway: Nrf2-Keap1 Antioxidant Response

Flavonoids, as a class, are known to exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavanone This compound Flavanone->Keap1 reacts with Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: The Nrf2-Keap1 signaling pathway, a potential mechanism of indirect antioxidant action for flavonoids.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its chemical structure suggests it possesses antioxidant properties. Based on the structure-activity relationships of flavonoids, its potency is likely to be moderate, and weaker than that of flavonols like quercetin due to the absence of the C2-C3 double bond. Further in vitro studies employing the standardized assays detailed in this guide are essential to quantitatively determine its antioxidant capacity and to rigorously compare it with standard antioxidant compounds. Such research will be invaluable for elucidating its potential applications in drug development and as a health-promoting agent.

Benchmarking 7-Hydroxy-5,8-dimethoxyflavanone Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the enzyme inhibitory potential of 7-Hydroxy-5,8-dimethoxyflavanone, a novel flavanone (B1672756) compound. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a comprehensive benchmarking strategy against well-characterized inhibitors of key enzyme families commonly targeted by flavonoids. The proposed experimental protocols and comparative data will enable researchers to effectively assess the compound's potency and selectivity, crucial steps in the early stages of drug discovery and development.

Flavonoids are a diverse class of polyphenolic compounds known to interact with a wide array of biological targets, including various enzymes. Their potential to modulate enzyme activity makes them attractive candidates for the development of new therapeutic agents. This guide focuses on three key enzyme classes where flavonoids have shown significant inhibitory activity: Cyclooxygenase-2 (COX-2), Aromatase, and Protein Kinases.

Comparative Data for Known Enzyme Inhibitors

To provide a robust benchmark for this compound, the following tables summarize the inhibitory activities of established drugs targeting COX-2, Aromatase, and selected Protein Kinases.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitors

InhibitorTypeIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
CelecoxibSelective COX-2 Inhibitor~0.04 µM~15 µM~375
Rofecoxib*Selective COX-2 Inhibitor~0.018 µM>50 µM>277
IbuprofenNon-selective COX Inhibitor~13.7 µM~4.4 µM~0.3
AspirinNon-selective COX Inhibitor~1.7 mM~0.1 mM~0.06

Note: Rofecoxib was withdrawn from the market due to cardiovascular side effects but remains a relevant research compound for its high selectivity.[1][2]

Table 2: Aromatase Inhibitors

InhibitorTypeIC50 / Ki
LetrozoleNon-steroidal, ReversibleIC50: ~11.5 nM
AnastrozoleNon-steroidal, ReversibleIC50: ~15 nM
ExemestaneSteroidal, IrreversibleIC50: ~24 nM

Data represents typical inhibitory concentrations; exact values may vary based on assay conditions.[3][4][5]

Table 3: Selected Protein Kinase Inhibitors

InhibitorPrimary Target(s)TypeIC50
ImatinibBCR-ABL, c-Kit, PDGFRATP-competitive~250-600 nM (for ABL)
GefitinibEGFRATP-competitive~2-37 nM
DasatinibSrc family kinases, BCR-ABLATP-competitive<1 nM (for Src)
SorafenibVEGFR, PDGFR, RAF kinasesMulti-kinase inhibitor~90 nM (for VEGFR-2)

IC50 values are highly dependent on the specific kinase and assay conditions.[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for in vitro enzyme inhibition assays for the selected enzyme classes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2) is the first step catalyzed by COX. The subsequent reduction of PGG2 to PGH2 involves a peroxidase-mediated reaction that can be monitored colorimetrically.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound and known inhibitors (e.g., Celecoxib)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and cofactor.

  • Add various concentrations of the test compound or a known inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the initial reaction velocity for each concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Aromatase (CYP19A1) Inhibition Assay

Principle: This assay often utilizes a fluorescent substrate that mimics the natural substrate, androstenedione. The aromatase-catalyzed conversion of the substrate produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorescent substrate (e.g., dibenzylfluorescein)

  • NADPH (cofactor)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound and known inhibitors (e.g., Letrozole)

  • 96-well fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • To a 96-well plate, add the assay buffer, aromatase enzyme, and the test compound/inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorescent substrate and NADPH.

  • Monitor the increase in fluorescence intensity over time using an appropriate excitation and emission wavelength pair.

  • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protein Kinase Inhibition Assay

Principle: A common method for assessing protein kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Specific protein kinase of interest (e.g., a receptor tyrosine kinase like EGFR)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (containing MgCl2 and other necessary components)

  • A commercial ATP detection reagent (e.g., Kinase-Glo®)

  • This compound and known inhibitors (e.g., Gefitinib for EGFR)

  • White, opaque 96-well plates

Procedure:

  • Prepare dilutions of the test compound and known inhibitors.

  • In a white 96-well plate, add the kinase, its specific substrate, and the test compound/inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

  • After a brief incubation, measure the luminescence using a plate reader.

  • A higher luminescence signal corresponds to greater inhibition of the kinase.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical enzyme inhibition workflow and a hypothetical signaling pathway that could be modulated by a kinase inhibitor.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Pre-incubate Enzyme with Inhibitor A->C B Prepare Test Compound (Serial Dilutions) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction (e.g., Absorbance, Fluorescence) D->E F Calculate Reaction Velocities E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->Raf

References

comparative cytotoxicity of 7-Hydroxy-5,8-dimethoxyflavanone on normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of 7-Hydroxy-5,8-dimethoxyflavanone on normal versus cancer cells. Due to limited direct experimental data on this specific flavanone (B1672756), this report draws upon published studies of structurally similar methoxylated flavones to infer potential mechanisms and comparative efficacy.

Executive Summary

Quantitative Data on Structurally Similar Flavonoids

The following table summarizes the cytotoxic activity (IC50 values) of flavonoids structurally related to this compound across various human cancer and normal cell lines. This data provides a basis for understanding the potential efficacy and selectivity of this class of compounds.

CompoundCell LineCell TypeIC50 (µM)Reference
5,7-DimethoxyflavoneHepG2Liver Cancer25[1]
7,8-DihydroxyflavoneHUH-7Hepatocarcinoma177.6[2]
5-Hydroxy-7-methoxyflavoneHCT-116Colon CarcinomaDose-dependent cytotoxicity[3][4]
4'-Hydroxy-5,6,7,8-tetramethoxyflavoneNormal Cell LinesNot SpecifiedCytotoxicity at higher concentrations[5]
Xanthomicrol3T3Normal FibroblastLess cytotoxic than on cancer cells[6]
XanthomicrolHeLaCervical Cancer182[6]

Note: The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for cancer cells.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of cytotoxic effects. Below are generalized protocols for assays commonly used to evaluate the anticancer properties of flavonoids.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix in ice-cold 70% ethanol.

  • RNA Digestion and Staining: Wash the fixed cells and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The anticancer activity of flavonoids is often mediated through the modulation of specific signaling pathways. Diagrams illustrating these pathways and typical experimental workflows provide a clearer understanding of the compound's mechanism of action.

cluster_workflow Experimental Workflow for Cytotoxicity Analysis start Start cell_culture Cell Culture (Cancer vs. Normal) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the comparative cytotoxicity of a test compound.

cluster_pathway Proposed Apoptotic Signaling Pathway for Methoxylated Flavones flavonoid This compound ros ↑ Reactive Oxygen Species (ROS) flavonoid->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 caspase9 ↑ Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 ↑ Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by methoxylated flavones.

References

Validating the Mechanism of Action of 7-Hydroxy-5,8-dimethoxyflavanone: A Comparative Guide Based on Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Experimental Data for 7-Hydroxy-5,8-dimethoxyflavanone

As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of direct experimental data elucidating the specific mechanism of action of this compound. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of its structurally related analogs. By examining the documented mechanisms of these similar compounds, we can infer potential therapeutic avenues and signaling pathways that this compound may modulate. This guide synthesizes quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways to offer a thorough understanding of the current landscape of research into a.

Comparative Analysis of Structurally Similar Flavonoids

The anticancer and anti-inflammatory activities of several flavonoids structurally related to this compound have been investigated. The following sections summarize the key findings, focusing on their mechanisms of action.

Anti-inflammatory and Antioxidant Mechanisms

Several related flavonoids exhibit potent anti-inflammatory and antioxidant properties through the modulation of key signaling pathways.

  • 7-Hydroxyflavone: This compound demonstrates anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values of 27 µg/mL and 33 µg/mL, respectively[1]. It has been shown to ameliorate ischemia/reperfusion injury in rats by inhibiting inflammatory cytokines and reducing oxidative stress through the MAPK/NF-κB signaling pathway[1]. Furthermore, it protects renal cells from nicotine-induced cytotoxicity via the ERK/Nrf2/HO-1 pathway[1]. In models of chemotherapy-induced neuropathic pain, 7-Hydroxyflavone was found to decrease the expression of inflammatory mediators including COX-2, TNF-α, IL-6, IL-1β, and NF-κB[2].

  • 7,8-Dihydroxyflavone (7,8-DHF): This flavonoid exhibits anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells[3]. It significantly attenuates the secretion of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β) by decreasing the expression of inducible NO synthase (iNOS) and COX-2[3][4]. The mechanism involves the suppression of the nuclear translocation of the NF-κB p65 subunit and the inhibition of the phosphorylation of MAPKs like ERK, p38, and JNK[3][4].

  • 5,8-Dihydroxy-4',7-dimethoxyflavone (DDF): DDF has been shown to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) in human cardiac fibroblasts[5][6][7]. This induction is mediated through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway[5][6][7].

  • 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF): This compound, purified from Anisomeles ovata, possesses potent free radical scavenging activity and reduces the production of NO and pro-inflammatory cytokines in LPS-treated RAW 264.7 cells by attenuating iNOS and COX-2 expression[8]. Its mechanism involves interference with NF-κB translocation and the MAPK pathways[8].

Anticancer Mechanisms

Several methoxyflavone analogs have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • 5,7-dimethoxyflavone (5,7-DMF): This methylated flavone (B191248) exhibits anticancer activity against HepG2 liver cancer cells with an IC50 of 25 µM[9]. Its mechanism involves the generation of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the induction of apoptosis and cell cycle arrest at the Sub-G1 phase[9].

  • 5-Hydroxy-7-methoxyflavone (HMF): HMF induces dose-dependent cytotoxicity and apoptosis in HCT-116 human colon carcinoma cells[10]. The mechanism is associated with DNA damage, perturbation of the mitochondrial membrane, release of cytochrome c, downregulation of Bcl-2, and activation of caspases[10]. These events are mediated by the generation of ROS, which leads to endoplasmic reticulum (ER) stress, intracellular Ca2+ release, and JNK phosphorylation[10].

  • 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF): This compound has been shown to reverse anticancer drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2[11]. It acts by suppressing the expression of BCRP and inhibiting BCRP-mediated drug efflux[11].

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Structurally Related Flavonoids

CompoundCancer Cell LineIC50Reference
5,7-dimethoxyflavone (5,7-DMF)HepG2 (Liver)25 µM[9]
7-Hydroxyflavone-27 µg/mL (COX-2 inhibition)[1]
7-Hydroxyflavone-33 µg/mL (5-LOX inhibition)[1]
5,7,4'-trihydroxy-6,8,3'-TMF (Sudachitin)HT-29 (Colorectal)37.07 µM[12]
5,7,4'-trihydroxy-6,8,3'-TMF (Sudachitin)HCT116 (Colorectal)56.23 µM[12]
5-demethyltangeritinPC3 (Prostate)11.8 µM[12]
TangeritinPC3 (Prostate)17.2 µM[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 5,7-DMF) for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)
  • Cell Treatment: Cells are grown on coverslips and treated with the test compound for the desired time.

  • Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

  • Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100).

  • Staining: Cells are stained with DAPI (4',6-diamidino-2-phenylindole) solution.

  • Visualization: The stained nuclei are visualized under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treated and untreated cells are lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NF-κB, COX-2, p-p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_0 Anti-inflammatory & Antioxidant Pathways cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Nicotine) p38 p38 Inflammatory_Stimuli->p38 ERK ERK Inflammatory_Stimuli->ERK JNK JNK Inflammatory_Stimuli->JNK NFkB NF-κB Inflammatory_Stimuli->NFkB p38->NFkB Activates IkB IκB NFkB->IkB Inhibited by Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-1β) NFkB->Inflammatory_Mediators Induces Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces Flavanone This compound (Hypothesized) Flavanone->p38 Inhibits Flavanone->ERK Inhibits/Activates Flavanone->JNK Inhibits Flavanone->NFkB Inhibits Flavanone->Nrf2 Activates

Caption: Hypothesized signaling pathways for this compound.

G start Seed Cancer Cells in 96-well plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for determining IC50 using MTT assay.

G Flavanone This compound (Hypothesized) ROS ROS Generation Flavanone->ROS ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondrial Perturbation ROS->Mitochondria Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release Cyt_c Cytochrome c Release Mitochondria->Cyt_c Caspases Caspase Activation Cyt_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally similar flavonoids provide a strong foundation for future research. The compiled evidence suggests that this compound likely possesses anti-inflammatory and anticancer properties, potentially mediated through the modulation of the MAPK, NF-κB, and Nrf2/HO-1 signaling pathways, as well as the induction of ROS-mediated apoptosis in cancer cells. The experimental protocols and comparative data presented in this guide offer a framework for validating these hypothesized mechanisms and exploring the therapeutic potential of this compound. Future studies should focus on in vitro and in vivo models to systematically investigate these pathways and determine the specific molecular targets of this compound.

References

Safety Operating Guide

A Guide to the Proper Disposal of 7-Hydroxy-5,8-dimethoxyflavanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide outlines the essential procedures for the proper disposal of 7-Hydroxy-5,8-dimethoxyflavanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol is based on established principles for handling similar flavonoid compounds and general laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to follow standard laboratory safety protocols. Treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[2].

  • Ventilation: Conduct all operations within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols[2].

  • Avoid Contact: Prevent direct contact with the skin and eyes. If accidental contact occurs, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice[3][4].

  • Spill Management: In case of a spill, carefully sweep up the solid material to avoid generating dust. Place the spilled substance into a designated, sealed container for disposal[2].

Hazard Assessment and Data Summary

Table 1: General Properties and Hazard Information for Related Flavonoids

Property/HazardObservation for Similar Flavonoid CompoundsCitation
Physical State Solid, Off-white powder[5]
Acute Toxicity No acute toxicity information is available for many similar products.[3][5]
Irritation May cause skin, eye, and respiratory tract irritation.[3][5][6]
Stability Generally stable under normal conditions.[5]
Incompatible Materials Strong oxidizing agents.[5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

Step 1: Waste Identification and Classification

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as chemical waste[2].

  • Do not dispose of this chemical down the drain or in regular trash[1].

Step 2: Waste Segregation

  • Solid Waste: Collect unused or waste this compound and contaminated solids in a dedicated, compatible, and leak-proof container[2]. Avoid mixing with other waste streams unless explicitly approved by your institution's EHS guidelines[2][7].

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste. The container should be appropriate for the solvent used (e.g., do not store strong acids in plastic bottles)[8].

  • Empty Containers: Original containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1][8]. After rinsing and defacing the label, the container may be disposed of as regular glass or plastic waste, per institutional policy[9].

Step 3: Waste Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[2]. Include any known hazard information. Proper labeling is crucial for safe handling by waste disposal personnel[7].

Step 4: Storage and Collection

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic to minimize spill risks[2].

  • Keep waste containers closed at all times except when adding waste[8].

  • Contact your institution's EHS or a certified chemical waste disposal service to arrange for pickup. Do not transport hazardous waste outside of the laboratory yourself[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_segregation Step 2: Segregate & Contain cluster_label Step 3: Label Waste cluster_storage Step 4: Store & Dispose start Start: Waste Generation solid Solid Waste (Pure compound, contaminated consumables) start->solid liquid Liquid Waste (Compound in solvent solution) start->liquid container Empty Original Container start->container solid_container Collect in labeled, leak-proof solid waste container solid->solid_container liquid_container Collect in compatible, labeled liquid waste container liquid->liquid_container rinse_container Triple-rinse with appropriate solvent container->rinse_container label_waste Label Container: 'Hazardous Waste' Chemical Name Quantity & Hazards solid_container->label_waste liquid_container->label_waste collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional policy rinse_container->dispose_container store Store in designated Satellite Accumulation Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup collect_rinsate->liquid_container Add to liquid waste

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled safely, responsibly, and in accordance with general laboratory chemical waste guidelines. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Personal protective equipment for handling 7-Hydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxy-5,8-dimethoxyflavanone. The following procedures are based on best practices for handling similar flavonoid compounds in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE.

PPE Category Specific Requirements Rationale
Hand Protection Nitrile gloves. Double gloving is recommended.Prevents skin contact. Thicker gloves offer better protection, and powder-free options reduce the risk of aerosolizing the compound.[1]
Eye and Face Protection Safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[2]Protects against eye contact with the powder or solutions.
Respiratory Protection An N-95 or N-100 particulate respirator is recommended when handling the powder outside of a containment system.[1][3]Minimizes inhalation of airborne particles. A full chemical cartridge respirator may be necessary for large spills.[1]
Protective Clothing A lab coat, long-sleeved shirts, and long pants.Protects skin from accidental contact.[3]
Footwear Closed-toe shoes with non-slip soles.Protects feet from spills and prevents slipping hazards.[3]

Operational Plan for Handling

A systematic approach to handling this compound will ensure safety and experimental integrity.

2.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of the powdered compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is readily available and in good condition.

  • Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.

  • Post-Weighing: Clean the weighing area and any utensils used with a damp cloth to collect any residual powder. Dispose of the cloth as solid chemical waste.

2.2. Solution Preparation and Use:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Mixing: Use a vortex mixer or magnetic stirrer to ensure the compound is fully dissolved. Keep the container capped during mixing.

  • Experimental Use: When using the solution, handle it with the same care as any other chemical reagent, following standard laboratory practices.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Place all contaminated solid materials, including gloves, weigh boats, and paper towels, into a dedicated hazardous waste container lined with a heavy-duty plastic bag.[4]

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[4]

3.2. Labeling and Storage:

  • Clearly label all waste containers as "Hazardous Waste" and list the contents, including the full chemical name and any solvents used.[4]

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[5]

3.3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Compound B->C D Prepare Solution C->D Transfer to flask E Conduct Experiment D->E F Segregate Solid Waste E->F Contaminated materials G Segregate Liquid Waste E->G Unused/waste solution H Label and Store Waste F->H G->H I Arrange for EHS Pickup H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-5,8-dimethoxyflavanone
Reactant of Route 2
7-Hydroxy-5,8-dimethoxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.